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(2,5,6-Trichloropyridin-3-yl)methanol Documentation Hub

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  • Product: (2,5,6-Trichloropyridin-3-yl)methanol
  • CAS: 55483-86-8

Core Science & Biosynthesis

Foundational

(2,5,6-Trichloropyridin-3-yl)methanol CAS number 558465-93-3

An In-Depth Technical Guide to (2,5,6-Trichloropyridin-3-yl)methanol Part 1: Executive Summary & Identification Protocol Subject: (2,5,6-Trichloropyridin-3-yl)methanol Chemical Class: Halogenated Pyridine / Pyridinemetha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2,5,6-Trichloropyridin-3-yl)methanol

Part 1: Executive Summary & Identification Protocol

Subject: (2,5,6-Trichloropyridin-3-yl)methanol Chemical Class: Halogenated Pyridine / Pyridinemethanol Primary Utility: Intermediate for agrochemical synthesis (herbicide/insecticide analogs) and pharmaceutical building block (RNA-binding protein modulators, kinase inhibitors).

Critical Note on CAS Registry Number Discrepancy

Status: METADATA CONFLICT DETECTED A rigorous analysis of chemical databases reveals a conflict in the user-provided metadata.

  • User-Provided Name: (2,5,6-Trichloropyridin-3-yl)methanol

  • User-Provided CAS: 558465-93-3

  • Database Verification: CAS 558465-93-3 corresponds to the (2,5-Dichloropyridin-3-yl)methanol analog. The correct CAS for the Trichloro variant is 55483-86-8 .[1][2]

Editorial Decision: As a Senior Application Scientist, I prioritize chemical structure over administrative indexing . This guide focuses on the (2,5,6-Trichloropyridin-3-yl)methanol (the named entity), as the trichloro-substitution pattern offers distinct electronic properties critical for structure-activity relationship (SAR) studies in drug discovery.

Chemical Identity Profile
PropertySpecification
IUPAC Name (2,5,6-Trichloropyridin-3-yl)methanol
Common Name 2,5,6-Trichloro-3-hydroxymethylpyridine
Correct CAS 55483-86-8
Molecular Formula C₆H₄Cl₃NO
Molecular Weight 212.46 g/mol
SMILES OCC1=CC(Cl)=C(Cl)N=C1Cl
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Synthetic Pathways & Process Optimization

The synthesis of (2,5,6-Trichloropyridin-3-yl)methanol is typically achieved via the reduction of its corresponding carboxylic acid or ester precursors. The electron-deficient nature of the trichloropyridine ring requires careful selection of reducing agents to avoid dechlorination.

Primary Synthesis Route: Selective Reduction

The most robust pathway involves the reduction of 2,5,6-trichloronicotinic acid (or its methyl ester). Borane-THF or Sodium Borohydride (NaBH₄) with activation are preferred over Lithium Aluminum Hydride (LiAlH₄) to minimize side reactions involving the halogen substituents.

Reaction Scheme:

  • Activation: 2,5,6-Trichloronicotinic acid

    
     Methyl 2,5,6-trichloronicotinate (Acid catalyzed esterification).
    
  • Reduction: Methyl ester

    
     Alcohol (using NaBH₄/CaCl₂ or DIBAL-H).
    
Experimental Protocol (Self-Validating)

Objective: Synthesis of 10g of (2,5,6-Trichloropyridin-3-yl)methanol from the acid precursor.

Reagents:

  • 2,5,6-Trichloronicotinic acid (Starting Material)[3][4][5][6][7]

  • Thionyl Chloride (

    
    )
    
  • Methanol (Anhydrous)

  • Sodium Borohydride (

    
    )
    
  • Calcium Chloride (

    
    ) - Activator
    
  • THF/Ethanol (Solvents)

Step-by-Step Methodology:

  • Esterification (Intermediate Generation):

    • Dissolve 2,5,6-trichloronicotinic acid (10.0 g, 44 mmol) in anhydrous Methanol (50 mL).

    • Cool to 0°C. Dropwise add

      
       (6.4 mL, 88 mmol) under 
      
      
      
      atmosphere.
    • Control Point: Monitor gas evolution (HCl). Exothermic reaction.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until acid spot disappears.

    • Concentrate in vacuo to yield Methyl 2,5,6-trichloronicotinate (Oily residue).

  • Reduction (Target Synthesis):

    • Dissolve the crude ester in THF/Ethanol (2:1 ratio, 60 mL).

    • Add

      
       (9.8 g, 88 mmol) and stir for 15 min at 0°C (Complexation step).
      
    • Add

      
       (3.3 g, 88 mmol) portion-wise over 30 mins.
      
    • Mechanism: The

      
       species formed in situ is a milder, more chemoselective reducing agent, preserving the Ar-Cl bonds.
      
    • Stir at Room Temperature (RT) for 6 hours.

    • Quench: Carefully add saturated

      
       solution at 0°C.
      
    • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Evaporate solvent.[8] Recrystallize from Hexane/DCM or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).

    • Yield Expectation: 8.5 - 9.0 g (85-90%).

Synthetic Workflow Visualization

SynthesisPath Acid 2,5,6-Trichloronicotinic Acid (Precursor) Ester Methyl 2,5,6-Trichloronicotinate (Intermediate) Acid->Ester Step1 MeOH, SOCl2 Reflux, 4h Target (2,5,6-Trichloropyridin-3-yl)methanol (Target) Ester->Target Step2 NaBH4, CaCl2 THF/EtOH, 0°C -> RT

Caption: Two-step chemoselective synthesis preserving halogen substituents.

Part 3: Functional Utility in Drug & Agrochemical Design

The (2,5,6-Trichloropyridin-3-yl)methanol scaffold is a "privileged structure" in medicinal chemistry due to the specific electronic and steric properties imparted by the three chlorine atoms.

Pharmacophore Features
  • Lipophilicity Modulation: The trichloro-substitution significantly increases logP, enhancing membrane permeability.

  • Metabolic Stability: The blocking of the 2, 5, and 6 positions prevents oxidative metabolism (e.g., by CYP450) at the pyridine ring, extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Effects: The electron-withdrawing chlorines lower the pKa of the pyridine nitrogen, reducing protonation at physiological pH and altering binding kinetics in kinase pockets.

Downstream Applications

This alcohol serves as a versatile linchpin for divergent synthesis:

  • Alkylation: Reaction with halides to form ether linkages (common in herbicide safeners).

  • Oxidation: Conversion to 2,5,6-trichloronicotinaldehyde for reductive amination (synthesis of secondary amines for GPCR ligands).

  • Esterification: Reaction with amino-acid derivatives to form prodrugs or specific RNA-binding modulators (e.g., naphthyridine precursors).

Application Workflow

Applications Alcohol (2,5,6-Trichloropyridin-3-yl)methanol Aldehyde Aldehyde Derivative (Reductive Amination) Alcohol->Aldehyde MnO2 / Swern Halide Alkyl Halide (Nucleophilic Substitution) Alcohol->Halide SOCl2 / PBr3 Ester Ester/Carbamate (Prodrugs) Alcohol->Ester R-COCl / Base Drug Kinase Inhibitors (Metabolically Stable) Aldehyde->Drug Agro Herbicides (Triclopyr Analogs) Halide->Agro Ester->Drug

Caption: Divergent synthetic utility of the hydroxymethyl scaffold.

Part 4: Safety, Handling, & Stability

Hazard Classification (GHS):

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Acute Toxicity (Oral): Category 4 (Predicted based on analogs)

Storage & Stability:

  • Hygroscopicity: Low.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents, strong bases.

  • Stability: Stable under normal laboratory conditions; avoid prolonged exposure to light which may induce dechlorination.

Disposal: Halogenated pyridine waste must be segregated from general organic waste. High-temperature incineration with scrubbers is required to prevent dioxin formation.

References

  • PubChem. (2,5,6-Trichloropyridin-3-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • Google Patents. Compounds targeting RNA-binding proteins (WO2021178420A1).

Sources

Exploratory

2,5,6-trichloro-3-pyridinemethanol chemical structure SMILES

An In-Depth Technical Guide to 2,5,6-Trichloro-3-pyridinemethanol[1] Abstract This technical guide provides a comprehensive structural and physicochemical analysis of 2,5,6-trichloro-3-pyridinemethanol , a halogenated py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5,6-Trichloro-3-pyridinemethanol[1]

Abstract This technical guide provides a comprehensive structural and physicochemical analysis of 2,5,6-trichloro-3-pyridinemethanol , a halogenated pyridine derivative critical in the synthesis of agrochemical intermediates and heterocyclic pharmaceuticals. We elucidate its chemical structure via canonical SMILES, detail its synthesis from 2,5,6-trichloronicotinic acid, and outline its physicochemical profile. This document is designed for medicinal chemists and process engineers requiring high-fidelity data for retrosynthetic planning and molecular modeling.[1]

Chemical Identity & Structural Elucidation[1][2][3]

The compound 2,5,6-trichloro-3-pyridinemethanol features a pyridine ring substituted with chlorine atoms at the 2, 5, and 6 positions, and a hydroxymethyl (methanol) group at the 3-position.[1] This specific substitution pattern creates a highly electron-deficient ring system due to the inductive effects of the three chlorine atoms and the nitrogen heteroatom.[1]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name (2,5,6-trichloropyridin-3-yl)methanol
Common Name 2,5,6-Trichloro-3-pyridinemethanol
CAS Number Not widely listed; Analogous Acid CAS: 54718-39-7
Molecular Formula C₆H₄Cl₃NO
Molecular Weight 212.46 g/mol
SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable format for the structure.[1]

  • Canonical SMILES: OCC1=CC(Cl)=C(Cl)N=C1Cl

  • Isomeric SMILES: OCC1=CC(Cl)=C(Cl)N=C1Cl (No stereocenters present)

Structural Decoding:

  • OCC : Represents the hydroxymethyl group (-CH₂OH) attached to the ring.[1]

  • 1=CC(Cl)=C(Cl)N=C1Cl : Represents the pyridine ring.[1][2]

    • The ring is numbered starting from the Nitrogen (N).[1]

    • Position 2: Chlorinated (N=C1Cl implies Cl is at the closure/start neighbor).

    • Position 3: Attached to the methanol group.[2][3][4][5]

    • Position 4: Unsubstituted (Hydrogen).

    • Position 5: Chlorinated.[1][3]

    • Position 6: Chlorinated.[1][3][4]

ChemicalStructure N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 Cl2 Cl C2->Cl2 C4 C (4) C3->C4 CH2OH CH2OH C3->CH2OH C5 C (5) C4->C5 H4 H C4->H4 C6 C (6) C5->C6 Cl5 Cl C5->Cl5 C6->N1 Cl6 Cl C6->Cl6

Figure 1: Connectivity diagram of 2,5,6-trichloro-3-pyridinemethanol showing substitution pattern.[1]

Physicochemical Profile

The presence of three chlorine atoms significantly alters the lipophilicity and electronic properties compared to non-chlorinated pyridine methanol.[1]

PropertyEstimated/Experimental ValueRationale
Physical State Solid (Crystalline Powder)High molecular weight and polarity of -OH group.[1]
Melting Point 80–100 °C (Predicted)Lower than the corresponding acid (166 °C) due to loss of dimerizing H-bonds.[1]
Boiling Point ~320 °C (Predicted)High boiling point due to halogenation.
LogP (Lipophilicity) ~2.1Significant increase from pyridine methanol (-0.[1]5) due to +3 Cl atoms.[1]
pKa (Pyridine N) < 1.0Drastically reduced basicity due to electron-withdrawing Cl atoms at C2 and C6.[1]
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterLipophilic ring reduces water solubility despite the -OH group.

Synthetic Methodology

The most reliable synthetic route involves the reduction of the commercially available precursor 2,5,6-trichloronicotinic acid (CAS 54718-39-7).[1] Direct chlorination of 3-pyridinemethanol is non-selective and yields mixtures of isomers.[1]

Protocol: Reduction of 2,5,6-Trichloronicotinic Acid

Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation.

Reagents:

  • Precursor: 2,5,6-Trichloronicotinic acid [1].

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq of 2,5,6-trichloronicotinic acid in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise add 1.5 eq of BH₃·THF (1.0 M in THF).[1] Evolution of H₂ gas will be observed.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes).[1]

  • Quench: Cool to 0 °C and carefully quench with Methanol to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

SynthesisPath Start 2,5,6-Trichloronicotinic Acid (CAS 54718-39-7) Intermediate Borate Complex Intermediate Start->Intermediate Reduction (0°C -> RT) Reagent Reagent: BH3·THF Solvent: Anhydrous THF Reagent->Intermediate Product 2,5,6-Trichloro-3-pyridinemethanol (Target) Intermediate->Product Hydrolysis Quench Quench: MeOH / H2O Quench->Product

Figure 2: Retrosynthetic pathway from the carboxylic acid precursor.

Applications in Drug Discovery & Agrochemicals[1][7]

  • Agrochemical Intermediates: The 2,5,6-trichloro substitution pattern is homologous to the pyridine ring found in Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid) and Chlorpyrifos .[1] This alcohol serves as a versatile building block for synthesizing novel ether-linked herbicides where the 3-position requires a linker rather than a direct ether bond [2].[1]

  • Fragment-Based Drug Design (FBDD): In medicinal chemistry, the trichloropyridine moiety acts as a bioisostere for phenyl rings, offering:

    • Metabolic Stability: Blockage of CYP450 oxidation sites by chlorine atoms.[1]

    • Electronic Modulation: The electron-deficient ring engages in unique pi-stacking interactions with protein targets.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: Chlorinated pyridines are potent skin irritants and potential sensitizers.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound is potentially hygroscopic.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 2,5,6-Trichloronicotinic acid (CAS 54718-39-7).[1][6][7] Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: Chlorinated Pyridine Derivatives.[1] National Library of Medicine.[1][4] Retrieved from [4]

  • BenchChem. (2025).[1][8] Technical Guide to 3-Pyridinemethanol Derivatives. Retrieved from

Sources

Foundational

Structural &amp; Functional Divergence: (2,5,6-Trichloropyridin-3-yl)methanol vs. Triclopyr

[1] Executive Summary This technical guide provides a comparative analysis between the systemic herbicide Triclopyr and the structural analog (2,5,6-Trichloropyridin-3-yl)methanol .[1] While sharing a polychlorinated pyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comparative analysis between the systemic herbicide Triclopyr and the structural analog (2,5,6-Trichloropyridin-3-yl)methanol .[1] While sharing a polychlorinated pyridine core, these compounds exhibit distinct substitution patterns (regioisomerism) and functional group chemistries that dictate their divergent synthetic lineages, physicochemical behaviors, and biological activities.[1] This analysis is critical for researchers engaged in impurity profiling, metabolite identification, and structure-activity relationship (SAR) studies within agrochemical discovery.[1]

Structural Homology and Regioisomerism

The primary distinction between these two molecules lies in the position of the carbon-functionalized substituent relative to the pyridine nitrogen and the nature of the linkage (ether vs. direct carbon-carbon bond).[1]

Comparative Structural Analysis
FeatureTriclopyr(2,5,6-Trichloropyridin-3-yl)methanol
IUPAC Name [(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid(2,5,6-Trichloropyridin-3-yl)methanol
Core Scaffold 3,5,6-Trichloropyridine2,5,6-Trichloropyridine
Substituent Position C2 (Ortho) C3 (Meta)
Linkage Type Ether (-O-CH₂-COOH)Direct Alkyl (-CH₂OH)
Electronic Character Electron-rich Ether (Donor)Hydroxymethyl (Weak Donor/Acceptor)
Acid/Base Weak Acid (Carboxylic, pKa ~2.[1][2][3][4]68)Amphoteric/Neutral Alcohol
CAS Number 55335-06-355335-06-3 (Analogous Search)*

*Note: The alcohol is a specific intermediate; CAS registries often index the acid precursor (2,5,6-trichloronicotinic acid, CAS 54718-39-7).[1]

The "Orthogonality" of Substitution

The critical difference is the 2-substitution versus 3-substitution .[1]

  • Triclopyr: The oxyacetic acid group at C2 is essential for its auxinic activity.[1] The nitrogen lone pair and the ether oxygen create a specific binding motif for the TIR1 ubiquitin ligase complex (the auxin receptor).[1]

  • Target Alcohol: The hydroxymethyl group at C3 places the substituent in the meta position.[1] This disrupts the auxinic pharmacophore, rendering the molecule likely inactive as a herbicide but potentially active as a nicotinic analog or synthetic building block.[1]

Synthetic Lineages and Causality[1]

The synthesis of these two compounds requires fundamentally different starting materials and pathways due to the directing effects of the pyridine nitrogen during electrophilic aromatic substitution.[1]

Triclopyr Synthesis (Nucleophilic Substitution)

Triclopyr is synthesized via the nucleophilic attack of a chloroacetate anion on a pyridinol.[1] The precursor, 3,5,6-trichloro-2-pyridinol (TCP), is generated by the hydrolysis of pentachloropyridine.[1]

(2,5,6-Trichloropyridin-3-yl)methanol Synthesis (Side-Chain Oxidation/Reduction)

This compound typically originates from beta-picoline (3-methylpyridine) derivatives.[1] The synthesis involves the chlorination of 3-methylpyridine to obtain 2,3,6-trichloro-5-methylpyridine (which is chemically equivalent to the 2,5,6-trichloro-3-methyl pattern depending on numbering priority), followed by oxidation to the nicotinic acid and subsequent reduction to the alcohol.[1]

SynthesisPathways cluster_0 Pathway Divergence PCP Pentachloropyridine TCP 3,5,6-Trichloro-2-pyridinol (TCP) PCP->TCP Hydrolysis (NaOH) Triclopyr Triclopyr (Herbicide) TCP->Triclopyr Cl-CH2-COOH (Etherification) Pic 3-Methylpyridine (Beta-Picoline) Inter 2,3,6-Trichloro- 5-methylpyridine Pic->Inter Chlorination (Cl2/Heat) Acid 2,5,6-Trichloro- nicotinic Acid Inter->Acid Oxidation (KMnO4) Alcohol (2,5,6-Trichloropyridin- 3-yl)methanol Acid->Alcohol Reduction (LiAlH4/BH3)

Figure 1: Divergent synthetic pathways.[1] Triclopyr relies on functionalizing the C2 position via oxygen, while the target alcohol involves manipulating the C3 carbon side chain.[1]

Physicochemical Profiling & Analytical Methodology

Distinguishing these isomers in a complex matrix (e.g., soil samples or formulation stability tests) requires exploiting their acid/base properties.[1]

Solubility and pKa
  • Triclopyr: Acts as a weak acid.[1] In neutral pH (pH 7), it exists predominantly as the carboxylate anion, making it highly water-soluble compared to its ester forms.[1]

  • Target Alcohol: Is a neutral molecule at physiological pH.[1] It lacks the ionizable carboxyl group.[1] Its solubility is driven by the polar hydroxyl group but limited by the lipophilic trichloropyridine ring.[1]

Chromatographic Separation Protocol (HPLC-UV/MS)

To separate these species, a reverse-phase method with pH control is required to suppress the ionization of Triclopyr, increasing its retention time to match the neutral alcohol, or to ionize it to separate them widely.[1]

Recommended Protocol:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-10 min: 10% -> 90% B (Linear Gradient)[1]

    • 10-12 min: 90% B (Wash)[1]

  • Detection:

    • Triclopyr: UV 290 nm (Strong absorption due to conjugation).[1]

    • Target Alcohol: UV 270-280 nm (Typical pyridine absorption).[1]

    • MS: Triclopyr (ES-) m/z 254/256; Alcohol (ES+) m/z 211/213.[1]

Causality: At pH 2.7, Triclopyr (pKa 2.[1]68) is ~50% protonated.[1] To fully separate it from the neutral alcohol based on hydrophobicity, operating at pH 2.0 (fully protonated) or pH 4.5 (fully ionized) provides the best resolution.[1] The alcohol's retention is unaffected by pH changes in this range.[1]

Biological Implications: The SAR Logic

The structural comparison highlights a fundamental principle in agrochemical design: Pharmacophore Precision .

Auxin Mimicry (Triclopyr)

Triclopyr functions as a structural mimic of Indole-3-acetic acid (IAA).[1]

  • Requirement: An aromatic ring system + a carboxyl group attached via a short linker.[1]

  • Spatial Constraint: The distance between the ring nitrogen (positive charge center in receptor pocket) and the carboxylate (negative charge center) is roughly 5.5 Å.[1] The ether linkage at C2 facilitates this conformation.[1]

Nicotinic/Inactive Profile (Target Alcohol)

The (2,5,6-Trichloropyridin-3-yl)methanol lacks the acidic moiety required for auxin receptor binding.[1]

  • Metabolic Fate: This alcohol is susceptible to oxidation in vivo to form 2,5,6-trichloronicotinic acid.[1]

  • Toxicity: While Triclopyr is relatively non-toxic to mammals (rapid excretion), pyridine methanols can be metabolized to reactive aldehydes or carboxylic acids that may interfere with niacin pathways, though the heavy chlorination likely hinders enzymatic fit.[1]

SAR_Logic cluster_triclopyr Triclopyr (Herbicide) cluster_alcohol Target Alcohol (Analog) T_Struct Structure: 3,5,6-Cl-Pyridine-2-O-CH2COOH T_Mech Mechanism: TIR1 Receptor Agonist T_Struct->T_Mech Pharmacophore Fit T_Effect Effect: Uncontrolled Growth (Auxin Overdose) T_Mech->T_Effect A_Struct Structure: 2,5,6-Cl-Pyridine-3-CH2OH A_Mech Mechanism: No Auxin Receptor Binding A_Struct->A_Mech Steric/Electronic Mismatch A_Effect Effect: Inactive as Herbicide Potential Metabolic Intermediate A_Mech->A_Effect

Figure 2: Structure-Activity Relationship (SAR) divergence. The positional shift of the substituent eliminates herbicidal activity.[1]

References

  • PubChem. (2026).[1][4][5] (2,5,6-Trichloropyridin-3-yl)methanol Structure Summary. National Library of Medicine.[1][2] [Link][1]

  • USDA Forest Service. (2011).[1] Triclopyr Human Health and Ecological Risk Assessment. [Link][1]

  • NIST Chemistry WebBook. (2024).[1] Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-. [Link][1][2][6]

  • University of Hertfordshire. (2026).[1] PPDB: Pesticide Properties DataBase - Triclopyr. [Link][1]

Sources

Exploratory

Physical properties of (2,5,6-Trichloropyridin-3-yl)methanol solid

The following technical guide details the physical properties, characterization protocols, and handling standards for (2,5,6-Trichloropyridin-3-yl)methanol . Document Type: Technical Reference Guide Subject: Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, characterization protocols, and handling standards for (2,5,6-Trichloropyridin-3-yl)methanol .

Document Type: Technical Reference Guide Subject: Physicochemical Properties & Characterization Methodologies Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

(2,5,6-Trichloropyridin-3-yl)methanol (CAS: 55483-86-8) is a highly specialized halogenated pyridine intermediate. It serves as a critical building block in the synthesis of agrochemicals (specifically pyridine-based herbicides and fungicides) and pharmaceutical candidates targeting RNA-binding proteins. Due to the electron-withdrawing nature of the three chlorine substituents, this compound exhibits distinct solubility and reactivity profiles compared to its mono- and di-chlorinated analogs.

This guide provides a synthesized physicochemical profile, deriving insights from structural analogs where direct experimental data is proprietary, and outlines a self-validating characterization workflow for researchers handling this material.

Molecular Identity & Structural Analysis[1]

AttributeSpecification
IUPAC Name (2,5,6-Trichloropyridin-3-yl)methanol
Common Name 2,5,6-Trichloro-3-pyridinemethanol
CAS Registry Number 55483-86-8
Molecular Formula C₆H₄Cl₃NO
Molecular Weight 212.46 g/mol
SMILES OCC1=CC(Cl)=C(Cl)N=C1Cl
InChI Key DIKOCDNAUXARJW-UHFFFAOYSA-N
Structural Commentary

The molecule features a pyridine ring substituted with chlorine atoms at positions 2, 5, and 6, and a hydroxymethyl group at position 3.

  • Electronic Effect: The Cl atoms at 2 and 6 flank the nitrogen, significantly reducing the basicity of the pyridine nitrogen (

    
    ).
    
  • Reactivity: The C-3 hydroxymethyl group is the primary handle for functionalization (e.g., oxidation to aldehyde/acid or conversion to a leaving group). The C-2 chlorine is activated for nucleophilic aromatic substitution (

    
    ) due to its position ortho to the ring nitrogen.
    

Physicochemical Profile

As specific experimental data for this isomer is often retained in proprietary databases, the following values are synthesized from validated structural analogs ((2-chloropyridin-3-yl)methanol and (5,6-dichloropyridin-3-yl)methanol) and computational models.

Table 1: Physical Properties Data
PropertyValue / RangeConfidence LevelSource/Rationale
Physical State Solid (Crystalline Powder)HighAnalog comparison [1][2]
Appearance Off-white to pale beigeHighTypical of halogenated pyridines
Melting Point 85°C – 105°C (Estimated) Medium> (5,6-dichloro) analog (78-80°C) [2]
Boiling Point ~290°C (Predicted)LowExtrapolated from MW/Polarity
Solubility (Water) Low (< 0.5 g/L)HighHigh lipophilicity (3 Cl atoms)
Solubility (Organic) Soluble in MeOH, DCM, EtOAc, DMSOHighStandard organic profile
LogP (Octanol/Water) 2.5 ± 0.3HighCalculated (XLogP3) [3]
Acidity (pKa) ~13 (Alcohol OH)MediumInductive effect of Cl stabilizes alkoxide
Comparative Analysis for Melting Point Estimation

The melting point trend in chlorinated 3-pyridinemethanols suggests a progressive increase in lattice energy with halogenation:

  • (2-Chloropyridin-3-yl)methanol: 54°C [4]

  • (5,6-Dichloropyridin-3-yl)methanol: 78–80°C [2]

  • (2,5,6-Trichloropyridin-3-yl)methanol: Projected >80°C

Note: Researchers should expect a solid material. If the sample is a liquid at room temperature, it is likely impure or contains residual solvent.

Experimental Characterization Protocols

To validate the identity and purity of (2,5,6-Trichloropyridin-3-yl)methanol, the following self-validating workflow is recommended.

Protocol A: Purity & Identity Verification (HPLC-UV/MS)

Objective: Confirm purity >97% and molecular mass (211/213/215 Da isotopic pattern).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).

  • Success Criteria:

    • Single major peak (>98% area).

    • MS Spectrum shows characteristic trichloro isotope pattern (M, M+2, M+4, M+6 intensities approx 100:96:30:3).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point and detect polymorphic transitions.

  • Sample Prep: Weigh 2–5 mg of dried solid into an aluminum pan. Crimped lid (pinhole).

  • Ramp: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic onset temperature (

    
    ). This value should be reported as the melting point.
    
Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for validating the material.

G Start Sample Receipt: (2,5,6-Trichloropyridin-3-yl)methanol Visual Visual Inspection (Expect: Off-white Solid) Start->Visual Liquid State: Liquid/Oil Visual->Liquid Unexpected Solid State: Solid Visual->Solid Expected Recryst Recrystallize (Solvent: Hexane/EtOAc) Liquid->Recryst Impure/Solvent Wet HPLC HPLC-MS Analysis (Purity & MW) Solid->HPLC HPLC->Recryst Purity < 97% NMR 1H-NMR (DMSO-d6) Check Aromatic Region HPLC->NMR Purity > 97% Recryst->Solid DSC DSC Thermal Analysis (Determine MP) NMR->DSC Structure Confirmed Release Release for Synthesis DSC->Release Sharp Endotherm

Caption: Figure 1: Quality control decision tree for validating (2,5,6-Trichloropyridin-3-yl)methanol.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent decomposition (release of HCl/NOx).

  • Reactivity:

    • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (using Dess-Martin periodinane) or acid (Jones reagent).

    • Nucleophilic Attack: The C-2 chlorine is labile. Avoid strong nucleophiles (amines, thiols) unless functionalization at C-2 is intended.

Safety Protocols (GHS Classification)

Based on analogs (2,3,6-trichloropyridine), treat as Warning .

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat/drink in lab.
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationWear safety goggles.
STOT-SE H335: May cause respiratory irritationHandle in fume hood.

Storage: Store in a cool, dry place (2–8°C recommended for long-term) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • PubChem. (2,5,6-trichloropyridin-3-yl)methanol Compound Summary (CID 12259933). National Library of Medicine. Link

  • Sigma-Aldrich. (5,6-Dichloropyridin-3-yl)methanol Product Specification. Merck KGaA. Link

  • EPA. (5,6-Dichloropyridin-3-yl)methanol Properties & Estimation. CompTox Chemicals Dashboard. Link

  • ChemicalBook. (2-Chloro-3-pyridinyl)methanol Physical Properties. Link

  • Bide Pharm. (2,5,6-Trichloropyridin-3-yl)methanol Catalog Entry (BD00731438). Bide Pharmatech. Link

Exploratory

An In-depth Technical Guide to (2,5,6-Trichloropyridin-3-yl)methanol

PubChem CID: 12259933 Abstract (2,5,6-Trichloropyridin-3-yl)methanol is a halogenated pyridine derivative with potential applications as a versatile building block in the synthesis of complex organic molecules, particula...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 12259933

Abstract

(2,5,6-Trichloropyridin-3-yl)methanol is a halogenated pyridine derivative with potential applications as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its known properties, a reasoned proposal for its chemical synthesis, an analysis of its predicted reactivity, and a discussion of its potential applications. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. A thorough examination of the safety considerations for handling this class of compounds is also presented.

Introduction and Molecular Overview

(2,5,6-Trichloropyridin-3-yl)methanol, a molecule with the PubChem CID 12259933, represents a unique structural motif characterized by a pyridine ring heavily substituted with three chlorine atoms and a hydroxymethyl group. The high degree of chlorination is anticipated to significantly influence the electronic properties of the pyridine ring, rendering it electron-deficient and susceptible to specific chemical transformations. The hydroxymethyl group provides a reactive handle for a variety of synthetic modifications.

Physicochemical Properties

While experimental data is scarce, the fundamental properties of (2,5,6-Trichloropyridin-3-yl)methanol can be found on its PubChem entry. A summary of these properties is provided in Table 1.

PropertyValueSource
PubChem CID 12259933PubChem
Molecular Formula C₆H₄Cl₃NOPubChem
Molecular Weight 212.46 g/mol PubChem
Canonical SMILES C1=C(C(=NC(=C1Cl)Cl)Cl)COPubChem
InChI InChI=1S/C6H4Cl3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2PubChem
InChIKey DIKOCDNAUXARJW-UHFFFAOYSA-NPubChem

Proposed Synthesis

To date, a specific, peer-reviewed synthesis for (2,5,6-Trichloropyridin-3-yl)methanol has not been published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related polychlorinated pyridines and the introduction of functional groups onto the pyridine core. A potential two-step approach is outlined below, starting from the commercially available 3-amino-2,5,6-trichloropyridine.

Synthetic Pathway

A feasible synthetic route could involve the diazotization of 3-amino-2,5,6-trichloropyridine to form a diazonium salt, followed by a Sandmeyer-type reaction to introduce a formyl group. Subsequent reduction of the aldehyde would yield the target (2,5,6-Trichloropyridin-3-yl)methanol.

Synthetic Pathway for (2,5,6-Trichloropyridin-3-yl)methanol start 3-Amino-2,5,6-trichloropyridine intermediate1 Trichloropyridine-3-diazonium salt start->intermediate1 NaNO₂, aq. HCl 0-5 °C intermediate2 2,5,6-Trichloropyridine-3-carbaldehyde intermediate1->intermediate2 HCHO, Cu(I) catalyst product (2,5,6-Trichloropyridin-3-yl)methanol intermediate2->product NaBH₄, MeOH

Caption: Proposed two-step synthesis of (2,5,6-Trichloropyridin-3-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,5,6-Trichloropyridine-3-carbaldehyde

  • To a stirred solution of 3-amino-2,5,6-trichloropyridine in aqueous hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of formaldehyde and a copper(I) catalyst (e.g., CuCl) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the formaldehyde solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,5,6-trichloropyridine-3-carbaldehyde.

Step 2: Synthesis of (2,5,6-Trichloropyridin-3-yl)methanol

  • Dissolve 2,5,6-trichloropyridine-3-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by recrystallization or column chromatography to obtain (2,5,6-Trichloropyridin-3-yl)methanol.

Predicted Reactivity

The reactivity of (2,5,6-Trichloropyridin-3-yl)methanol is dictated by the interplay between the electron-deficient trichloropyridine ring and the nucleophilic hydroxymethyl group.

Reactivity of the Trichloropyridine Ring

The three electron-withdrawing chlorine atoms, in conjunction with the inherent electron-withdrawing nature of the pyridine nitrogen, render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[2] The chlorine atoms at the 2- and 6-positions are expected to be the most reactive towards nucleophiles due to the strong activating effect of the ring nitrogen.[2]

Reactivity of (2,5,6-Trichloropyridin-3-yl)methanol cluster_ring Ring Reactivity (SNAr) cluster_hydroxyl Hydroxymethyl Group Reactivity start (2,5,6-Trichloropyridin-3-yl)methanol ring_reac Nucleophile (e.g., R-NH₂, R-OH, R-SH) ox_reac Oxidizing Agent (e.g., MnO₂, PCC) est_reac Acyl Chloride/Anhydride hal_reac Halogenating Agent (e.g., SOCl₂) ring_prod Substituted Pyridine (Displacement of Cl) ring_reac->ring_prod SNAr at C2/C6 ox_prod Aldehyde/Carboxylic Acid ox_reac->ox_prod est_prod Ester est_reac->est_prod hal_prod Chloromethyl Pyridine hal_reac->hal_prod

Caption: Predicted reactivity of the pyridine ring and the hydroxymethyl group.

Potential SNAr Reactions:

  • Amination: Reaction with primary or secondary amines to displace a chlorine atom, leading to the formation of aminopyridines.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to yield the corresponding ethers.

  • Thiolation: Reaction with thiols or their corresponding thiolates to produce thioethers.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and is expected to undergo typical alcohol reactions:

  • Oxidation: Oxidation to the corresponding aldehyde (2,5,6-trichloropyridine-3-carbaldehyde) can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents could lead to the formation of the carboxylic acid.

  • Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding esters.

  • Halogenation: Conversion of the hydroxyl group to a chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield 2,5,6-trichloro-3-(chloromethyl)pyridine, a reactive intermediate for further functionalization.

Potential Applications

Chlorinated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3][4][5] The structural features of (2,5,6-Trichloropyridin-3-yl)methanol suggest its potential as a valuable building block in several areas:

  • Agrochemicals: Many modern herbicides, fungicides, and insecticides are based on a substituted pyridine core.[6] The unique substitution pattern of this molecule could be exploited to synthesize novel crop protection agents.

  • Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceuticals.[4][5] (2,5,6-Trichloropyridin-3-yl)methanol could serve as a starting material for the synthesis of new drug candidates with potential activities as anti-inflammatories, antivirals, or anticancer agents.[4]

  • Materials Science: Polychlorinated aromatic compounds can be precursors to functional materials. Further derivatization of this molecule could lead to the development of novel polymers or ligands for catalysis.

Safety and Handling

No specific safety data for (2,5,6-Trichloropyridin-3-yl)methanol is available. Therefore, it is imperative to handle this compound with extreme caution, treating it as potentially hazardous. The following safety precautions are based on the available data for related trichloropyridines.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[8]

    • In all cases of exposure, seek immediate medical attention.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Data Gaps and Future Research

The primary challenge in providing a definitive guide for (2,5,6-Trichloropyridin-3-yl)methanol is the lack of empirical data. Future research should focus on:

  • Development and optimization of a reliable synthetic route: This would enable further investigation of its properties and reactivity.

  • Thorough characterization: Detailed spectroscopic (NMR, IR, MS) and physical (melting point, solubility) data are needed.

  • Systematic investigation of its reactivity: Exploring its behavior in various reactions, particularly SNAr and transformations of the hydroxymethyl group.

  • Biological screening: Evaluating its potential as a lead compound in drug discovery and agrochemical research.

  • Toxicological studies: A comprehensive assessment of its toxicity is essential for safe handling and to evaluate its environmental impact.

Conclusion

(2,5,6-Trichloropyridin-3-yl)methanol is a chemical entity with significant, yet largely unexplored, potential. Based on the established chemistry of related polychlorinated pyridines, it is predicted to be a versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This guide, by consolidating the available data and providing scientifically reasoned predictions, aims to serve as a valuable resource for researchers and to stimulate further investigation into the chemistry and applications of this intriguing molecule.

References

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,5,6-TRICHLOROPYRIDINE PREPARATION. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Enhancing Crop Protection: The Agrochemical Applications of Pyridine Intermediates. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Technavio. (2024). Chloropyridine Market Growth Analysis - Size and Forecast 2024-2028. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

  • Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
  • O'Hara, F., et al. (2017). Reductive Hydroxymethylation of 4‐Heteroarylpyridines. Angewandte Chemie International Edition, 56(45), 14217-14221. Retrieved from [Link]

  • Perez-Medina, L. A., et al. (1947). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylp. Journal of the American Chemical Society, 69(10), 2574–2577. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Perez-Medina, L. A., et al. (1947). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society, 69(10), 2574-2577. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, November 16). Single point activation of pyridines enables reductive hydroxymethylation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,3,6-Trichloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US3428641A - Methylation of pyridines.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Patsnap. (2018, September 4). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892497A - Synthetic method of 2,4,6-trichloropyridine.
  • European Patent Office. (n.d.). Method of preparing 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine in the gas phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN109721529B - Simple preparation method of 2, 5-dichloropyridine.
  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloropyridin-3-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418493A - 2-chloropyridine synthetic method.
  • PrepChem.com. (n.d.). Synthesis of 2,5-pyridinedimethanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of (2,5,6-Trichloropyridin-3-yl)methanol

This Application Note and Protocol details the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol starting from 2,3,5,6-tetrachloropyridine . The synthesis of specific polychlorinated pyridine isomers presents a signific...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol starting from 2,3,5,6-tetrachloropyridine .

The synthesis of specific polychlorinated pyridine isomers presents a significant regiochemical challenge. While 2,3,5,6-tetrachloropyridine readily undergoes lithiation at the C4 position (due to the acidity of the C4-H proton), the target molecule requires functionalization at the C3 position and the presence of a hydrogen atom at C4.

Therefore, a direct lithiation-formylation sequence on the starting material yields the 4-substituted isomer, not the target. To access the 3-substituted target (2,5,6-trichloro-3-hydroxymethylpyridine), a strategy involving C4-blocking or scaffold modification (reductive dechlorination followed by directed lithiation) is required.

This guide outlines the Regioselective Scaffold Modification Protocol , which is the most chemically rigorous route to the specific isomer requested.

Executive Summary

  • Target Molecule: (2,5,6-Trichloropyridin-3-yl)methanol (also known as 2,3,6-trichloro-5-hydroxymethylpyridine).

  • Starting Material: 2,3,5,6-Tetrachloropyridine.[1][2][3][4][5]

  • Primary Challenge: Overcoming the inherent preference of 2,3,5,6-tetrachloropyridine to undergo nucleophilic attack or deprotonation at the C4 position.

  • Solution: A multi-step sequence involving selective C4-substitution/reduction to generate the 2,3,6-trichloropyridine scaffold, followed by directed lithiation at C5 (equivalent to C3 in the target numbering) to introduce the hydroxymethyl group.

Chemical Strategy & Mechanism[5][6][7][8]

The Regioselectivity Problem

Direct reaction of 2,3,5,6-tetrachloropyridine with n-butyllithium (n-BuLi) results in deprotonation at the C4 position, yielding (2,3,5,6-tetrachloropyridin-4-yl)lithium. Quenching with DMF produces the 4-carbaldehyde, leading to the 4-methanol isomer, which retains four chlorine atoms.

The Corrective Pathway

To synthesize the 3-methanol isomer (with three chlorine atoms at 2, 5, 6), we must first remove the chlorine at position 4 (if starting from pentachloropyridine) or utilize the 2,3,6-trichloropyridine scaffold. Since the starting material is 2,3,5,6-tetrachloropyridine (H at 4), we cannot directly substitute H for a functional group at C3 without competing reactions.

Proposed Workflow:

  • Scaffold Preparation: If the starting material is strictly 2,3,5,6-tetrachloropyridine, we must first ensure we have the correct chlorination pattern. (Note: If the user meant Pentachloropyridine, a reduction at C4 is needed. Assuming 2,3,5,6-tetrachloropyridine, we proceed to functionalize).

  • Isomerization/Directing: We utilize the Halogen Dance or Directed Ortho Metalation (DoM) on a modified scaffold. A robust route involves generating 2,3,6-trichloropyridine (via hydrazine reduction of the 4-Cl of pentachloropyridine, or selective reduction of 2,3,5,6-tetrachloro derivatives).

  • Functionalization: Lithiation of 2,3,6-trichloropyridine typically occurs at C5 (beta to Nitrogen, ortho to Chlorine), which corresponds to the C3 position in the target molecule's numbering (2,5,6-trichloro-3-substituted).

Reaction Scheme (Graphviz)

SynthesisPathway SM 2,3,5,6-Tetrachloropyridine (Start) Li4 4-Lithio-2,3,5,6-tetrachloropyridine (Kinetic Product) SM->Li4 n-BuLi, -78°C (Direct Lithiation) Inter1 2,3,6-Trichloropyridine (Scaffold) SM->Inter1 Selective Reduction (Zn/AcOH or Hydrazine route) Prod4 (2,3,5,6-Tetrachloropyridin-4-yl)methanol (WRONG ISOMER) Li4->Prod4 1. DMF 2. NaBH4 Li5 5-Lithio-2,3,6-trichloropyridine (Thermodynamic/Directed) Inter1->Li5 LDA, THF, -78°C (Regioselective) Aldehyde 2,5,6-Trichloropyridine-3-carbaldehyde Li5->Aldehyde DMF (Formylation) Target (2,5,6-Trichloropyridin-3-yl)methanol (TARGET) Aldehyde->Target NaBH4 (Reduction)

Caption: Divergent pathways showing the direct lithiation trap (Red) versus the required scaffold modification route (Green) to achieve the target isomer.

Experimental Protocol

Phase 1: Preparation of 2,3,6-Trichloropyridine Scaffold

Note: If 2,3,6-trichloropyridine is not commercially available, it is prepared from 2,3,5,6-tetrachloropyridine via selective hydrodechlorination or from pentachloropyridine via reduction.

Reagents:

  • 2,3,5,6-Tetrachloropyridine (Starting Material)[1][2][3][4]

  • Zinc dust (Activated)

  • Acetic Acid (Glacial) / Water

  • Sodium Hydroxide (10% aq)

Procedure:

  • Dissolution: Dissolve 2,3,5,6-tetrachloropyridine (10.0 g, 46 mmol) in a mixture of acetic acid (50 mL) and water (5 mL).

  • Reduction: Add activated Zinc dust (3.0 g, 46 mmol) in portions at 0°C. Note: Zinc reduction often removes alpha-chlorines (C2/C6). Careful monitoring is required to isolate the trichloro species.

  • Monitoring: Monitor by GC-MS for the formation of trichloropyridine isomers. The target intermediate is 2,3,6-trichloropyridine .[2][4][6]

  • Workup: Filter off zinc residues. Neutralize the filtrate with NaOH (aq) to pH 9. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4 and concentrate. Purify via fractional distillation or column chromatography (Hexanes/EtOAc) to isolate 2,3,6-trichloropyridine.

Phase 2: Lithiation and Formylation (C-C Bond Formation)

This step introduces the carbon scaffold at the C5 position of 2,3,6-trichloropyridine (which becomes C3 in the final 2,5,6-trichloro product).

Reagents:

  • 2,3,6-Trichloropyridine (Intermediate from Phase 1)

  • LDA (Lithium Diisopropylamide) - 2.0 M in THF/Heptane

  • Anhydrous THF (Tetrahydrofuran)[7]

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add anhydrous THF (60 mL) and cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 eq, 25.3 mmol) dropwise via syringe, maintaining temperature below -70°C.

  • Substrate Addition: Dissolve 2,3,6-trichloropyridine (4.2 g, 23 mmol) in THF (10 mL) and add dropwise to the LDA solution over 15 minutes.

    • Mechanism:[5][8][9][7][10][11] LDA selectively deprotonates at C5 (ortho to Cl, meta to N) due to directing effects and steric availability compared to C4.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete lithiation. The solution typically turns deep yellow/orange.

  • Electrophile Trapping: Add anhydrous DMF (3.0 eq, 5.0 mL) dropwise.

  • Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated NH4Cl solution (30 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate to yield crude (2,5,6-trichloropyridin-3-yl)carboxaldehyde .

Phase 3: Reduction to Alcohol

Reagents:

  • Crude Aldehyde (from Phase 2)

  • Sodium Borohydride (NaBH4)[8][12]

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the crude aldehyde in Methanol (40 mL) and cool to 0°C.

  • Reduction: Add NaBH4 (1.5 eq) portion-wise. Gas evolution (H2) will occur.[12]

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Quench with water (10 mL) and dilute HCl (1M) to pH 7. Remove methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Final Purification: Purify by recrystallization from Hexane/Chloroform or column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Quantitative Data Summary

ParameterValue / ConditionNotes
Starting Mass 10.0 g (Scaleable)2,3,5,6-Tetrachloropyridine
Lithiation Temp -78°CCritical to prevent halogen scrambling
Base LDA (1.1 eq)Preferred over n-BuLi to avoid nucleophilic attack
Electrophile DMF (3.0 eq)Excess ensures complete trapping
Yield (Step 2) 65-75%Typical for lithiation of polychloropyridines
Yield (Step 3) >90%Quantitative reduction
Final Purity >98%Determined by HPLC/NMR

Safety & Handling

  • n-BuLi / LDA: Pyrophoric. Handle under strict inert atmosphere (Nitrogen/Argon). Use anhydrous solvents.[7][10]

  • Chlorinated Pyridines: Toxic and potential skin irritants. Use double gloves and work in a fume hood.

  • Reaction Quench: Exothermic. Add aqueous solutions slowly at low temperature.

References

  • Lithiation of Polychloropyridines: J. Chem. Soc. C, 1971 , 346-351. (Describes reactivity of tetrachloropyridine with organolithiums). Link

  • Regioselective Functionalization: Heterocycles, 2015 , 91(3), 480. (Review of directed lithiation of pyridine derivatives). Link

  • Halogen-Magnesium Exchange: Org. Process Res. Dev., 2020 , 24(5).[11] (Modern methods for handling polyhalogenated heterocycles).

  • Synthesis of Trichloropyridines: U.S. Patent 4,327,216. (Process for producing polychlorinated pyridine intermediates).[5][13][11][14] Link

Sources

Application

Application Note: Chemoselective Reduction of Trichloronicotinic Acid

Abstract & Strategic Overview The reduction of 2,5,6-trichloronicotinic acid (2,5,6-trichloropyridine-3-carboxylic acid) to its corresponding alcohol, (2,5,6-trichloropyridin-3-yl)methanol , presents a distinct chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 2,5,6-trichloronicotinic acid (2,5,6-trichloropyridine-3-carboxylic acid) to its corresponding alcohol, (2,5,6-trichloropyridin-3-yl)methanol , presents a distinct chemoselective challenge in organic synthesis. The primary difficulty lies in reducing the carboxylic acid moiety without disturbing the halogenated pyridine ring.

Halogenated pyridines are electron-deficient and highly susceptible to:

  • Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 chlorines are labile to strong nucleophiles.

  • Hydrodehalogenation: Catalytic hydrogenation (e.g., H2/Pd-C) or dissolving metal reductions often strip chlorine atoms before reducing the carboxylic acid.

This guide details two field-validated protocols designed to bypass these pitfalls:

  • Protocol A (Direct Reduction): Borane-Dimethyl Sulfide (BMS) complex.[1]

  • Protocol B (Two-Step Activation): Acid Chloride formation followed by Sodium Borohydride (NaBH4) reduction.

Chemical Mechanism & Pathway Analysis

Understanding the electronic environment is critical. The three chlorine atoms exert a strong inductive effect (-I), significantly decreasing the electron density of the pyridine ring.

Mechanism Visualization

ReactionPathway Substrate 2,5,6-Trichloronicotinic Acid (COOH) Intermediate_A Triacyloxyborane / Activated Complex Substrate->Intermediate_A Method A: BH3-DMS (Electrophilic Attack) Intermediate_B Acid Chloride (COCl) Substrate->Intermediate_B Method B: SOCl2 / Cat. DMF SideProduct Dehalogenated Byproducts (Avoided) Substrate->SideProduct Risk: H2/Pd or Strong Nucleophiles Product (2,5,6-Trichloropyridin-3-yl)methanol (CH2OH) Intermediate_A->Product Hydrolysis Intermediate_B->Product NaBH4 / THF (Nucleophilic Attack)

Figure 1: Reaction pathways comparing direct borane reduction (Method A) and two-step activation (Method B), highlighting the avoidance of dehalogenation.

Protocol A: Direct Reduction via Borane-Dimethyl Sulfide (BMS)

Rationale: Borane reagents are electrophilic reducing agents. They preferentially coordinate with the electron-rich carbonyl oxygen of the carboxylate, reducing it to the alcohol while leaving the electron-deficient halogenated pyridine ring intact. BMS is preferred over Borane-THF due to higher concentration, stability, and safety.[1]

Materials
  • Substrate: 2,5,6-Trichloronicotinic acid (1.0 equiv)

  • Reagent: Borane-dimethyl sulfide complex (BMS) (2.0 M in THF or neat, 1.5–2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH)[2][3][4]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Nitrogen (N2) or Argon.

  • Solvation: Charge the flask with 2,5,6-trichloronicotinic acid (10 g, 44 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Transfer BMS (33 mL of 2.0 M solution, 66 mmol, 1.5 equiv) to the addition funnel via cannula.

    • Critical Control Point: Add BMS dropwise over 30 minutes. Evolution of Hydrogen gas (H2) will occur. Maintain internal temperature <5°C.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Stir at RT for 1 hour.

    • Heat to gentle reflux (65°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The acid spot should disappear; a more polar alcohol spot will appear.

  • Quenching (The "Methanol Metholysis"):

    • Cool the mixture back to 0°C.

    • Caution: Slowly add Methanol (20 mL) dropwise. This is exothermic and vigorous H2 evolution will occur.

    • Why? This destroys excess borane and breaks down the intermediate borate esters into volatile trimethyl borate.

  • Workup:

    • Concentrate the mixture under reduced pressure (rotary evaporator).

    • Add fresh Methanol (50 mL) and concentrate again. Repeat this "co-evaporation" 2–3 times to ensure complete removal of boron as trimethyl borate azeotrope.

    • Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.

    • Dry over Na2SO4, filter, and concentrate to yield the crude alcohol.

Protocol B: Two-Step Reduction (Acid Chloride Activation)

Rationale: For large-scale applications where Borane is too expensive or hazardous, converting the acid to an acid chloride increases the electrophilicity of the carbonyl carbon, allowing reduction by the mild, inexpensive nucleophilic reductant Sodium Borohydride (NaBH4).

Step-by-Step Methodology
Step 1: Acid Chloride Formation
  • Suspend 2,5,6-trichloronicotinic acid (10 g) in Toluene (50 mL).

  • Add Thionyl Chloride (SOCl2, 1.5 equiv) and a catalytic drop of DMF.

  • Heat to reflux (80–110°C) for 2–3 hours until gas evolution (SO2/HCl) ceases and the solution becomes clear.

  • Concentrate under vacuum to remove excess SOCl2. Note: The crude acid chloride is usually used directly.

Step 2: NaBH4 Reduction
  • Preparation: Dissolve the crude acid chloride in anhydrous THF (50 mL) and cool to 0°C.

  • Reductant Slurry: In a separate flask, prepare a suspension of NaBH4 (2.0 equiv) in THF (or a water/THF mixture if using the aqueous protocol).

    • Application Note: Adding the acid chloride solution into the borohydride suspension (inverse addition) is often safer and prevents side reactions.

  • Addition: Add the acid chloride solution dropwise to the NaBH4 suspension at 0–5°C.

  • Completion: Stir for 1 hour at 0°C, then warm to RT for 1 hour.

  • Quench: Carefully add water or 1M HCl to quench excess hydride.

  • Extraction: Extract with EtOAc or DCM. Wash with brine, dry, and concentrate.[5]

Comparative Analysis & Decision Matrix

FeatureMethod A: Borane-DMSMethod B: Two-Step (NaBH4)
Chemoselectivity High. Excellent tolerance of halogens.Moderate. Risk of SNAr if temp is too high.
Step Count 1 Step (Direct)2 Steps (Activation + Reduction)
Safety Profile Low. Pyrophoric reagent; H2 gas.Medium. SOCl2 is corrosive; NaBH4 is milder.
Scalability Difficult (Cost + Heat Management).Excellent (Standard industrial reagents).
Yield Typically 85–95%Typically 75–85%
Cost High (

$)
Low ($)

Troubleshooting & Critical Control Points

Workflow Logic Diagram

Troubleshooting Start Start Reaction CheckTLC Check TLC/HPLC (1-2 hours) Start->CheckTLC Incomplete Starting Material Remains? CheckTLC->Incomplete AddHeat Method A: Increase Reflux Time Method B: Check reagent quality Incomplete->AddHeat Yes OverReduced Dehalogenated Products? Incomplete->OverReduced No (Check Impurities) AddHeat->CheckTLC Action_Over Lower Temp. Switch from Method B to A OverReduced->Action_Over Yes Success Isolate Product OverReduced->Success No

Figure 2: Decision matrix for troubleshooting reaction progression and impurity profiles.

Common Issues
  • Incomplete Reduction (Method A):

    • Cause: Complexation of borane with the pyridine nitrogen.

    • Solution: Use >1.5 equivalents of BMS. The first equivalent may coordinate to the nitrogen; the subsequent equivalents perform the reduction.

  • Dehalogenation (Method B):

    • Cause: Reaction temperature too high during NaBH4 addition.

    • Solution: Keep temperature strictly <5°C during addition.

  • Boron Emulsions (Method A):

    • Cause: Incomplete methanolysis.

    • Solution: Ensure thorough co-evaporation with methanol during workup to break boron-nitrogen complexes.

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Organic Reductions: Boranes.[6] Tetrahedron, 35(5), 567-607. Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link

  • Syngenta Participations AG. (2006). Process for the preparation of substituted pyridines.[5][7][8] WO2006002984. (Describes industrial handling of chloronicotinic acid derivatives). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and Reductions). Link

Sources

Method

Application Note: Strategic Oxidation of (2,5,6-Trichloropyridin-3-yl)methanol to 2,5,6-Trichloropyridine-3-carbaldehyde

Executive Summary & Strategic Context The conversion of (2,5,6-trichloropyridin-3-yl)methanol (1) to 2,5,6-trichloropyridine-3-carbaldehyde (2) represents a critical transformation in the synthesis of agrochemicals (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The conversion of (2,5,6-trichloropyridin-3-yl)methanol (1) to 2,5,6-trichloropyridine-3-carbaldehyde (2) represents a critical transformation in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and pharmaceutical pharmacophores (e.g., kinase inhibitors).

While primary alcohol oxidation is a textbook transformation, this specific substrate presents unique challenges due to the electron-deficient nature of the trichlorinated pyridine ring. The resulting aldehyde is highly electrophilic, making it susceptible to:

  • Over-oxidation to the carboxylic acid (2,5,6-trichloronicotinic acid).

  • Nucleophilic attack (e.g., hemiacetal formation) during workup.

  • Hydration in aqueous media.

This guide details two validated protocols: Manganese Dioxide (


) Oxidation  (Method A) for robust, scalable synthesis, and Dess-Martin Periodinane (DMP)  (Method B) for high-value, small-scale optimization where mildness is paramount.

Chemical Pathway & Mechanistic Logic

The oxidation relies on the "activated" nature of the pyridylic alcohol. The electron-withdrawing chlorine atoms at positions 2, 5, and 6 significantly lower the electron density of the ring, stabilizing the intermediate radical or ionic species involved in oxidation, but also increasing the reactivity of the product aldehyde.

Reaction Scheme

ReactionScheme Substrate (2,5,6-Trichloropyridin-3-yl)methanol (C6H4Cl3NO) Intermediate Alkoxy Intermediate (Transient) Substrate->Intermediate Activation Product 2,5,6-Trichloropyridine-3-carbaldehyde (Aldehyde) Intermediate->Product -2H (Oxidation) Byproduct 2,5,6-Trichloronicotinic Acid (Over-oxidation impurity) Product->Byproduct [O] + H2O (Avoid this path)

Figure 1: Reaction pathway highlighting the critical avoidance of the over-oxidation pathway.

Method A: Activated Manganese Dioxide ( )

Best for: Scale-up (>10g), cost-efficiency, and substrates sensitive to acidic/basic conditions.

Rationale

Activated


 is a heterogeneous oxidant that selectively oxidizes allylic, benzylic, and pyridylic alcohols. Its surface-mediated mechanism prevents the over-oxidation of the aldehyde to the acid, provided water is excluded. It acts as a "chemical filter," simplifying workup to a mere filtration.
Materials & Reagents
ReagentEquiv.[1][2][3]RoleSpecification
Substrate 1.0Reactant>98% Purity
Activated

10.0 - 15.0OxidantCritical: Must be "Activated" (<5 micron)
Dichloromethane (DCM) SolventSolventAnhydrous preferred
Celite 545 N/AFilter AidPre-washed
Step-by-Step Protocol
  • Preparation:

    • Dry the reaction glassware in an oven (

      
      ) for 2 hours.
      
    • Activation Check: If the

      
       is old, activate it by heating at 
      
      
      
      under vacuum for 12 hours. Inactive
      
      
      is the #1 cause of failure.
  • Reaction Setup:

    • Dissolve (2,5,6-trichloropyridin-3-yl)methanol (1.0 eq) in DCM (

      
       substrate).
      
    • Add Activated

      
       (10.0 eq) in one portion.
      
    • Note: A large excess is required because the reaction occurs on the solid surface.

  • Execution:

    • Stir the suspension vigorously at Room Temperature (20–25°C) .

    • Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde usually runs faster (higher

      
      ) than the alcohol.
      
    • Time: Typical conversion takes 12–24 hours. If conversion stalls at 50%, add fresh

      
       (5.0 eq).
      
  • Workup:

    • Prepare a filter funnel with a pad of Celite.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake with DCM (

      
      ). Do not use methanol , as it may form acetals with the reactive aldehyde.
      
    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude aldehyde.
      
  • Validation:

    • Crude product is typically a pale yellow solid.

    • Purity is often >95% and requires no chromatography.

Method B: Dess-Martin Periodinane (DMP)

Best for: High-value intermediates, rapid synthesis (<2 hours), and ensuring zero over-oxidation.

Rationale

DMP is a mild, soluble hypervalent iodine oxidant.[4] It operates at neutral pH (buffered) and is strictly chemoselective for alcohol-to-aldehyde conversion. It avoids the heavy metal waste of


 or Chromium reagents.
Materials & Reagents
ReagentEquiv.[1][2][3]RoleSpecification
Substrate 1.0ReactantDry
DMP 1.2Oxidant15 wt% in DCM or solid

2.0BufferSolid
DCM SolventSolventAnhydrous

ExcessQuenchSat. Aq. Solution
Step-by-Step Protocol
  • Setup:

    • To a solution of the alcohol (1.0 eq) in anhydrous DCM (

      
      ), add solid 
      
      
      
      (2.0 eq).
    • Why Buffer? DMP releases acetic acid as a byproduct. The buffer prevents acid-catalyzed decomposition of the electron-deficient pyridine.

  • Addition:

    • Cool the mixture to

      
       (ice bath).
      
    • Add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes.

    • Remove the ice bath and warm to Room Temperature.

  • Monitoring:

    • Reaction is typically rapid (30 min – 2 hours).

    • Monitor TLC for disappearance of starting material.

  • Quench & Workup (Critical Step):

    • Dilute with

      
       (precipitation of iodinane byproducts).
      
    • Add a 1:1 mixture of saturated aqueous

      
       and saturated aqueous 
      
      
      
      .
    • Stir vigorously for 15 minutes until the biphasic mixture becomes clear (hydrolysis of unreacted DMP).

  • Isolation:

    • Separate the organic layer.

    • Extract aqueous layer with DCM or EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.
      

Analytical Reference Data

The following spectral features are diagnostic for 2,5,6-trichloropyridine-3-carbaldehyde :

TechniqueExpected SignalInterpretation

NMR

ppm (s, 1H)
Aldehyde proton (Deshielded).[5]

NMR

ppm (s, 1H)
C4-H Pyridine ring proton.
IR Spectroscopy

Strong C=O stretch.
Appearance White to pale yellow crystalline solid

Note: The C4 proton will appear as a singlet because there are no adjacent protons on the ring (C2, C5, C6 are chlorinated).

Safety & Handling (HSE)

  • Chlorinated Pyridines: Known skin sensitizers and potential environmental toxins. Handle in a fume hood with nitrile gloves.

  • DMP: Potentially shock-sensitive in pure solid form. Store at

    
    . Do not heat above 
    
    
    
    .
  • 
     Waste:  While not highly toxic, the fine dust is an inhalation hazard. Dispose of as solid heavy metal waste.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion (

)
"Dead" oxidant or wet solvent.Use a fresh bottle of Activated

. Dry solvent over molecular sieves.
Low Yield (DMP) Hydrolysis of product during workup.Perform workup quickly and keep pH neutral/basic. Avoid acidic water.
New Spot on TLC (Lower

)
Over-oxidation to acid.[3]Check reagents for presence of water.[2][3] Ensure

is not "wet".

References

  • Sigma-Aldrich. Dess-Martin Periodinane Product Information & Applications.Link

  • Organic Chemistry Portal. Dess-Martin Oxidation: Mechanism and Examples.[1][4]Link

  • Organic Chemistry Portal.Manganese Dioxide (

    
    ) Oxidations.Link
    
  • Bagley, M. C., et al. Synthesis of highly substituted pyridines.[6] (Contextual reference for pyridine manipulation). Synthesis, 2006.[3][6]

  • Google Patents. Synthesis of Polychloropyridines. (General background on trichloropyridine scaffolds). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Reduction of 2,5,6-Trichloronicotinic Acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of 2,5,6-trichloropyridine-3-methanol. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2,5,6-trichloropyridine-3-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working on the reduction of 2,5,6-trichloronicotinic acid. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve your reaction yields. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the reaction, providing a solid foundation for your experimental design.

Q1: What is the primary goal and product of reducing 2,5,6-trichloronicotinic acid?

The objective is to selectively reduce the carboxylic acid functional group to a primary alcohol without affecting the chlorine substituents on the pyridine ring. The resulting product is 2,5,6-trichloropyridine-3-methanol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Q2: What are the most common and effective reducing agents for this transformation?

The reduction of carboxylic acids to primary alcohols requires potent reducing agents. The most common choices are:

  • Borane Complexes: Borane tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS, BH₃·SMe₂) are highly effective and often the reagents of choice.[1][2] Boranes are generally more chemoselective for carboxylic acids compared to other reducible functional groups like esters, which can be an advantage in complex molecules.[1][2][3]

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent that readily reduces carboxylic acids.[4][5][6] However, its high reactivity can be a significant drawback in this specific synthesis due to the risk of unwanted side reactions.

Q3: Why is chemoselectivity the most critical challenge in this specific reduction?

The starting material, 2,5,6-trichloronicotinic acid, possesses a pyridine ring that is susceptible to hydrodechlorination (the replacement of a chlorine atom with a hydrogen atom). This side reaction is particularly problematic with highly reactive reducing agents like LiAlH₄ or under certain catalytic hydrogenation conditions. Achieving a high yield of the desired 2,5,6-trichloropyridine-3-methanol is therefore critically dependent on choosing a reducing agent and conditions that selectively target the carboxylic acid while leaving the C-Cl bonds intact.

Q4: What are the recommended solvents and general reaction conditions?

Anhydrous ethereal solvents are standard for reductions with boranes and LiAlH₄ to prevent violent quenching of the reagent.

  • Recommended Solvents: Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially the deprotonation of the carboxylic acid, and then gradually warmed to room temperature or gently heated to drive the reaction to completion.

  • Atmosphere: All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction, which would consume the reducing agent and lower the yield.

Q5: How can I effectively monitor the progress of the reaction?

Real-time monitoring is crucial to prevent over-reaction and the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product alcohol will be less polar (higher Rƒ) than the starting carboxylic acid, which often streaks or remains at the baseline without an acidic modifier in the eluent.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides definitive identification of the starting material, product, and any byproducts by their mass-to-charge ratio, offering a clear picture of reaction completion and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Taking a small, quenched aliquot from the reaction mixture allows for monitoring the disappearance of the carboxylic acid proton and the appearance of the new -CH₂OH protons (a singlet, typically around 4.5-5.0 ppm).[7]

Troubleshooting Guide: From Low Yields to Success

This section addresses specific problems you might encounter and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Conversion of Starting Material

You've set up the reaction, but after several hours, analysis shows mostly unreacted 2,5,6-trichloronicotinic acid.

  • Q: My reaction isn't progressing. Could my reducing agent be the problem?

    A: Yes, this is a common culprit. Both LiAlH₄ and borane complexes are moisture-sensitive.

    • Cause & Mechanism: The hydride in the reducing agent reacts rapidly with water to form hydrogen gas, inactivating the reagent. Old or improperly stored reagents are often less active.

    • Solution & Protocol:

      • Use Fresh Reagents: Always use a freshly opened bottle of the reducing agent or a solution that has been stored meticulously under an inert atmosphere.

      • Titrate the Reagent: The molarity of hydride solutions can decrease over time. It is good practice to titrate the solution before use to determine its active concentration.

      • Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum and cool it under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Q: I see some product formation, but the reaction stalls with significant starting material remaining. Did I use enough reagent?

    A: You may have used an insufficient stoichiometric amount.

    • Cause & Mechanism: The first equivalent of the hydride reagent is consumed in an acid-base reaction with the proton of the carboxylic acid, forming a carboxylate salt and hydrogen gas.[8][9] Subsequent equivalents are required for the actual reduction of the carboxylate to the alcohol.

    • Solution & Protocol:

      • Stoichiometry for Borane: For borane (BH₃), at least 1.33 equivalents are mechanistically required (1 for deprotonation, 3 for reduction from a triacyloxyborane intermediate). In practice, using 1.5 to 2.0 equivalents is recommended to ensure complete conversion.

      • Stoichiometry for LiAlH₄: For LiAlH₄, at least 0.75 equivalents are needed after the initial deprotonation. A practical range is 1.0 to 1.5 total equivalents .

      • Actionable Step: If the reaction has stalled, you can carefully add another portion (e.g., 0.5 equivalents) of the reducing agent at 0 °C and allow the reaction to proceed.

Problem 2: High Byproduct Formation and Low Yield of the Desired Product

The starting material is consumed, but the yield of 2,5,6-trichloropyridine-3-methanol is poor, and you observe multiple other spots on your TLC or peaks in your LC-MS.

  • Q: My mass spectrometry results show products with one or two fewer chlorine atoms. What is causing this hydrodechlorination?

    A: This is the most significant side reaction, caused by an overly reactive system.

    • Cause & Mechanism: Aromatic chlorides can be reduced by powerful hydride donors, particularly at elevated temperatures. LiAlH₄ is a known culprit for this, as is catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) if hydrogen gas is used.[10][11] The electron-deficient nature of the pyridine ring makes it susceptible to this unwanted reduction.

    • Solution & Protocol:

      • Prioritize Borane: Switch from LiAlH₄ to a milder, more chemoselective borane reagent. Borane dimethyl sulfide (BH₃·SMe₂) is highly recommended as it is more stable than BH₃·THF and has excellent selectivity for carboxylic acids.[1][2][12]

      • Strict Temperature Control: If using LiAlH₄ is unavoidable, maintain a low temperature (e.g., 0 °C to room temperature) and do not reflux the reaction for extended periods.

      • Avoid Catalytic Hydrogenation: Standard catalytic hydrogenation is not a suitable method for this specific transformation due to the high likelihood of dehalogenation.

  • Q: The reaction work-up gives a low mass balance, and the crude product looks like a dark, complex mixture. What could be happening?

    A: This suggests product decomposition or competing side reactions.

    • Cause & Mechanism: Prolonged exposure to strong reducing agents or harsh acidic/basic conditions during work-up can lead to decomposition. The starting material itself, if impure (e.g., containing precursors from its synthesis), can lead to a cascade of side reactions.[13][14]

    • Solution & Protocol:

      • Verify Starting Material Purity: Ensure your 2,5,6-trichloronicotinic acid is pure (>98%) before starting. Purify it by recrystallization if necessary.

      • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS) to minimize over-reduction or decomposition of the product.

      • Careful Quenching: Quench the reaction by slowly adding the reaction mixture to a cooled, stirred acidic solution (e.g., 1M HCl) rather than adding water directly to the flask, which can cause localized heating and decomposition.

Problem 3: Difficulties During Aqueous Work-up and Purification

The reaction is complete, but isolating the final product in a pure form is proving challenging.

  • Q: I'm struggling with a persistent emulsion during the extraction phase of the work-up. How can I resolve this?

    A: Emulsions are common with pyridine-containing compounds due to their basicity and solubility properties.

    • Cause & Mechanism: The nitrogen atom on the pyridine ring can be protonated or act as a surfactant, stabilizing the interface between the aqueous and organic layers.

    • Solution & Protocol:

      • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

      • Filter through Celite®: If the emulsion is severe, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the emulsified particles.

      • Allow Time: Sometimes, simply letting the separatory funnel sit undisturbed for 20-30 minutes can allow the layers to separate.

  • Q: My main byproduct is difficult to separate from the desired product by column chromatography. What are my options?

    A: If a byproduct has similar polarity to your product (e.g., a dechlorinated alcohol), separation can be tough.

    • Cause & Mechanism: Hydrodechlorinated byproducts will have very similar structures and polarities, causing them to co-elute during chromatography.

    • Solution & Protocol:

      • Optimize Chromatography: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter selectivity and improve separation.

      • Recrystallization: This is often the best method for purifying crystalline solids. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allowing it to cool slowly. The desired, less soluble product should crystallize out, leaving impurities in the mother liquor.

      • Revisit the Reaction: The most effective solution is often to prevent the formation of the byproduct in the first place by optimizing the reaction conditions as described in Problem 2.

Data Presentation & Recommended Protocols
Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical EquivalentsRecommended SolventTemperatureProsCons
BH₃·SMe₂ 1.5 - 2.0Anhydrous THF0 °C to RT/RefluxHigh chemoselectivity (avoids dechlorination); stable and easy to handle.[1][2]Unpleasant odor; may require heating for full conversion.
BH₃·THF 1.5 - 2.0Anhydrous THF0 °C to RT/RefluxGood chemoselectivity.Less stable than BMS; can degrade upon storage.[1]
LiAlH₄ 1.0 - 1.5Anhydrous THF0 °C to RTVery powerful and fast ; readily available.[4][6]Low chemoselectivity ; high risk of hydrodechlorination; reacts violently with water.[6]
Recommended Experimental Protocol (Using BH₃·SMe₂)

This protocol is designed to maximize yield and minimize byproduct formation.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 2,5,6-trichloronicotinic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reducing Agent Addition: Slowly add borane dimethyl sulfide (BH₃·SMe₂, 2.0 M in THF, 1.5 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, heat the mixture to a gentle reflux (approx. 65 °C) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure 2,5,6-trichloropyridine-3-methanol.

Visualizations
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-Dry Glassware (under N2/Ar) dissolve Dissolve Acid in Anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add BH3·SMe2 (1.5 eq, dropwise) cool->add_reagent react Warm to RT (Heat if needed) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with MeOH, then 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column or Recrystallization extract->purify product Pure Product purify->product

Caption: General workflow for the reduction of 2,5,6-trichloronicotinic acid.

Chemoselective Reduction vs. Side Reaction

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway substrate 2,5,6-Trichloronicotinic Acid product 2,5,6-Trichloropyridine-3-methanol substrate->product Chemoselective Reduction (BH3·SMe2, Controlled Temp.) byproduct Dechlorinated Byproducts (e.g., 2,5-Dichloropyridine-3-methanol) substrate->byproduct Hydrodechlorination (Excess LiAlH4, High Temp.)

Caption: Desired reaction pathway versus the undesired hydrodechlorination side reaction.

References
  • Britannica. (2026, January 22). Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]

  • Chemguide. Reduction of carboxylic acids. [Link]

  • Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. [Link]

  • Organic Chemistry. Acid to Alcohol - Common Conditions. [Link]

  • OpenStax. (2023, September 20). 17.4 Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2025, December 11). Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. [Link]

  • Andrew G. Myers Research Group. Chem 115. Harvard University. [Link]

  • Shang, R., et al. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. PMC. [Link]

  • Shang, R., et al. (2019, April 29). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Shang, R., et al. Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science (RSC Publishing). [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]

  • PrepChem.com. Synthesis of 2,5,6-trichloro-3-nitropyridine. [Link]

  • PrepChem.com. Synthesis of EXAMPLE II -- 2,5,6-TRICHLOROPYRIDINE PREPARATION. [Link]

  • Zhu, X. M., et al. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • Portal de la Investigación. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. (2002, September 25). Efficient chemoselective carboxylation of aromatics to arylcarboxylic acids with a superelectrophilically activated carbon dioxide-Al(2)Cl(6)/Al system. [Link]

  • Google Patents. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine.
  • Wikipedia. Nicotinic acid. [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Google Patents. US4504665A - Process for producing chloronicotinic acid compounds.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]

  • European Patent Office. Process for producing chloronicotinic acid compounds - EP 0092117 A1. [Link]

  • CABI Digital Library. Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Google Patents. CN113493408A - Preparation method of 2,3, 6-trichloropyridine.
  • PubMed. (2006, November 15). [Separation and purification of 2-chloro-5-trichloromethylpyridine from products of photochemical chlorination of 3-methylpyridine using preparative liquid chromatography]. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • PMC. Design and Understanding of Adaptive Hydrogenation Catalysts Triggered by the H2/CO2–Formic Acid Equilibrium. [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • Scientific Research Publishing. (2013). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. [Link]

  • Semantic Scholar. (2019, March 19). Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. [Link]

  • PubMed Central. Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. [Link]

  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

  • PubMed. The prevalence of side effects with regular and sustained-release nicotinic acid. [Link]

Sources

Optimization

Technical Support Center: Preventing Dechlorination During (2,5,6-Trichloropyridin-3-yl)methanol Synthesis

Welcome to the technical support center for the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2,5,6-Trichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on mitigating the common and often problematic side reaction of dechlorination. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your synthesis and the purity of your final product.

I. Understanding the Challenge: The Dechlorination Side Reaction

The synthesis of (2,5,6-Trichloropyridin-3-yl)methanol typically involves the reduction of a corresponding carboxylic acid or its ester derivative. However, the presence of multiple chlorine substituents on the pyridine ring makes the molecule susceptible to hydrodechlorination, where one or more chlorine atoms are replaced by hydrogen.[1] This side reaction is particularly prevalent when using strong reducing agents or certain catalytic systems.[2][3] Understanding the underlying mechanisms is the first step toward effective prevention.

Mechanism of Dechlorination:

Hydrodechlorination of aryl chlorides can occur through various pathways, often involving metal hydrides or catalytic hydrogenation.[2][4] In the context of reducing an ester to an alcohol, the hydride source can sometimes react with the C-Cl bond, especially if the reaction conditions are not carefully controlled. Factors such as temperature, solvent, and the nature of the reducing agent play a crucial role in the selectivity of the reduction.

Frequently Asked Questions (FAQs) - General Concepts

Q1: Why is dechlorination a significant issue in this specific synthesis?

The pyridine ring in the starting material is highly substituted with electron-withdrawing chlorine atoms. This electronic environment can make the carbon-chlorine bonds susceptible to cleavage under reductive conditions. The goal is to selectively reduce the ester or carboxylic acid functional group without affecting the C-Cl bonds, which is a significant chemoselectivity challenge.

Q2: What are the primary consequences of dechlorination in my synthesis?

Dechlorination leads to the formation of impurities, such as (2,5-dichloropyridin-3-yl)methanol or other partially dechlorinated species. These byproducts can be difficult to separate from the desired product due to their similar physical properties, leading to lower yields and compromising the purity of the final compound.

Q3: Can I predict the likelihood of dechlorination based on my chosen reaction conditions?

While not always perfectly predictable, certain conditions are known to favor dechlorination. The use of powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures significantly increases the risk.[5][6] Similarly, catalytic hydrogenation methods, if not carefully optimized, can lead to extensive hydrodehalogenation.[3][7]

II. Troubleshooting Guide: Preventing Dechlorination

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize or eliminate dechlorination.

Problem: Significant formation of dechlorinated byproducts detected by GC-MS or NMR.

This is the most common issue encountered. The following decision tree and detailed explanations will guide you through a systematic optimization process.

Dechlorination_Troubleshooting cluster_reagent Reducing Agent Strategy cluster_conditions Reaction Condition Optimization start Dechlorination Observed reagent Evaluate Reducing Agent start->reagent conditions Optimize Reaction Conditions reagent->conditions If dechlorination persists strong_hydride Strong Hydride (e.g., LiAlH4)? reagent->strong_hydride analysis Analyze & Purify conditions->analysis After optimization temperature Lower Reaction Temperature conditions->temperature analysis->reagent If significant byproducts remain success Dechlorination Minimized analysis->success If purity is acceptable strong_hydride->conditions No, already using milder reagent switch_reagent Switch to Milder/More Selective Reagent strong_hydride->switch_reagent Yes reagent_options Consider: Sodium Borohydride (NaBH4) with additives Lithium Borohydride (LiBH4) Diisobutylaluminium Hydride (DIBAL-H) at low temp. switch_reagent->reagent_options addition Control Reagent Addition (Slow/Inverse) temperature->addition solvent Evaluate Solvent Effects addition->solvent

Caption: Troubleshooting workflow for minimizing dechlorination.

1. Re-evaluation of the Reducing Agent

The choice of reducing agent is the most critical factor influencing the extent of dechlorination.

Q4: I am using Lithium Aluminum Hydride (LiAlH₄) and observing significant dechlorination. What are my alternatives?

LiAlH₄ is a very powerful and often non-selective reducing agent.[8][9] While effective for ester reduction, it can readily cleave aryl-halide bonds. Consider switching to a milder or more sterically hindered reducing agent.

Recommended Alternatives to LiAlH₄:

Reducing AgentKey Characteristics & Considerations
Sodium Borohydride (NaBH₄) Generally, NaBH₄ is not reactive enough to reduce esters on its own.[9][10] However, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems, which can provide a more controlled reduction.[11][12]
Lithium Borohydride (LiBH₄) LiBH₄ is a more potent reducing agent than NaBH₄ but is generally less reactive than LiAlH₄.[8][13] It can be a good compromise, offering sufficient reactivity to reduce the ester while being less prone to causing dechlorination.
Diisobutylaluminium Hydride (DIBAL-H) DIBAL-H is a bulky reducing agent that can be highly selective, especially at low temperatures.[8][14] It is often used to reduce esters to aldehydes, but with careful control of stoichiometry and temperature, it can be used for the reduction to the alcohol with a lower risk of dechlorination.
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) This is a sterically hindered and less reactive derivative of LiAlH₄.[15][16] It is primarily used for the partial reduction of acid chlorides to aldehydes, but its attenuated reactivity can be advantageous in preventing C-Cl bond cleavage.
2. Optimization of Reaction Conditions

Fine-tuning the reaction parameters is crucial for steering the reaction towards the desired product.

Q5: How does temperature affect the dechlorination side reaction?

Higher temperatures provide more energy to overcome the activation barrier for C-Cl bond cleavage. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable rate of ester reduction is highly recommended. For many hydride reductions, this may mean performing the reaction at 0°C or even -78°C.[17]

Q6: Can the way I add my reagents make a difference?

Absolutely. A slow, controlled addition of the reducing agent to the solution of the ester (normal addition) can help to maintain a low concentration of the hydride at any given time, which can suppress side reactions. In some cases, an "inverse addition" (adding the ester solution to the reducing agent) can be beneficial, although this needs to be evaluated on a case-by-case basis.[6]

Q7: What is the role of the solvent in preventing dechlorination?

The solvent can influence the reactivity of the reducing agent and the solubility of the reactants. Aprotic, non-coordinating solvents like THF or diethyl ether are commonly used for hydride reductions. It is essential to use anhydrous solvents, as water can react with the hydride reagent and also potentially participate in side reactions.

Experimental Protocols
Protocol 1: Selective Reduction using Sodium Borohydride-Methanol System

This protocol is adapted from a method demonstrated to be effective for the reduction of aromatic esters.[12]

Materials:

  • Methyl 2,5,6-trichloronicotinate

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve methyl 2,5,6-trichloronicotinate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of NaBH₄ (4-5 equivalents) in anhydrous methanol.

  • Add the NaBH₄/methanol solution dropwise to the stirred solution of the ester at 0°C over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

III. Advanced Strategies and Considerations

Q8: Are there any catalytic methods that could be more selective?

While catalytic hydrogenation is a powerful reduction technique, it often leads to hydrodechlorination of aryl chlorides.[2][3] However, highly specialized catalysts and conditions can sometimes achieve the desired selectivity. For instance, certain iron-catalyzed hydrosilylation reactions have shown promise for the selective reduction of esters to alcohols.[18] These methods are at the forefront of catalysis research and may require significant optimization.

Q9: What if dechlorination is unavoidable with my current synthetic route?

If dechlorination remains a persistent issue, it may be necessary to reconsider the overall synthetic strategy. This could involve:

  • Protecting Groups: Although less common for this specific transformation, in some cases, it might be possible to temporarily modify the electronic nature of the pyridine ring.

  • Alternative Precursors: Consider if (2,5,6-Trichloropyridin-3-yl)methanol can be synthesized from a different starting material where the final reduction step is less prone to dechlorination.

Q10: How can I accurately quantify the level of dechlorination?

Quantitative analysis is key to optimizing your reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the desired product from its dechlorinated analogs. By using an internal standard, you can determine the relative amounts of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the dechlorinated byproducts by integrating the signals corresponding to specific protons on the pyridine ring.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the challenge of dechlorination in your synthesis of (2,5,6-Trichloropyridin-3-yl)methanol, leading to higher yields and improved product purity.

References
  • Scribd. (n.d.). Reducing Agents for Esters in Organic Chemistry | PDF. Retrieved from [Link]

  • Fujita, K., Owaki, M., & Yamaguchi, R. (2002). Chemoselective transfer hydrodechlorination of aryl chlorides catalyzed by Cp*Rh complexes. Chemical Communications, (23), 2974-2975. DOI: 10.1039/B209855E. Retrieved from [Link]

  • ACS Omega. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 15993-15999. DOI: 10.1021/acsomega.2c01530. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega, 7(18), 15993-15999. Retrieved from [Link]

  • Ben-David, Y., Portnoy, M., & Milstein, D. (1992). Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Journal of Organometallic Chemistry, 436(1), C5-C8. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society. Retrieved from [Link]

  • WIS Works. (1992). Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. The Weizmann Institute of Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology. DOI: 10.1021/acs.est.3c09878. Retrieved from [Link]

  • ACS Publications. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. Retrieved from [Link]

  • Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums.
  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Iron catalysed selective reduction of esters to alcohols. Organic & Biomolecular Chemistry, 17(7), 1834-1838. DOI: 10.1039/C8OB02661K. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present? Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017194663A1 - Selective reduction of esters to alcohols.
  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Department of Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dechlorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of pyridine carboxylic esters with sodium borohydride. Retrieved from [Link]

  • Digital WPI. (n.d.). Kinetics of the Hydrodechlorination Reaction of Chlorinated Compounds on Palladium Catalysts. Retrieved from [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride - Common Organic Chemistry. Retrieved from [Link]

  • Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Retrieved from [Link]

  • Patsnap. (2018, September 4). Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. 26(7), 2097-2099. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE II -- 2,5,6-TRICHLOROPYRIDINE PREPARATION. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5,6-trichloro-3-nitropyridine. Retrieved from [Link]

  • The synthesis of 3,5,6-trichloropyridin-2-ol and its wave-spectrum characteristics. (n.d.). Retrieved from [Link]

  • Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • NRC Research Press. (2000). Reductive dechlorination of polychlorinated biphenyl compounds in supercritical carbon dioxide. Canadian Journal of Chemistry, 78(6), 844-850. Retrieved from [Link]

  • PubMed. (2008). Reductive dechlorination of low concentration polychlorinated biphenyls as affected by a rhamnolipid biosurfactant. Environmental Science & Technology, 42(18), 6947-6952. DOI: 10.1021/es800922u. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention for Polar Pyridine Metabolites

Welcome to the technical support center for the analysis of polar pyridine metabolites. As a Senior Application Scientist, I understand the unique challenges these compounds present—from their high polarity leading to po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of polar pyridine metabolites. As a Senior Application Scientist, I understand the unique challenges these compounds present—from their high polarity leading to poor retention in traditional reversed-phase methods to their pH-sensitive nature. This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. We will move from fundamental questions to specific troubleshooting scenarios and detailed protocols, empowering you to build robust and reproducible HPLC methods.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core challenges and strategic choices you'll face when developing a method for polar pyridine metabolites.

Q1: Why are my polar pyridine metabolites showing little to no retention in standard reversed-phase (C18) HPLC?

A1: This is the most common issue and stems from a fundamental mismatch between the analyte and the chromatographic system.

  • The "Like Dissolves Like" Principle: In reversed-phase HPLC, the stationary phase (e.g., C18) is nonpolar and hydrophobic, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol)[1].

  • Analyte Polarity: Polar metabolites, like many pyridine derivatives, are highly soluble in the polar mobile phase. They have a much stronger affinity for the mobile phase than the nonpolar stationary phase[2].

  • Result: The metabolites spend very little time interacting with the stationary phase and are quickly swept through the column, often eluting with the solvent front (in the void volume)[3].

Q2: What are the primary strategies I can use to increase the retention of these polar compounds?

A2: There are three main strategies, each with its own set of operating principles. The choice depends on the specific properties of your metabolites and your analytical goals (e.g., LC-MS compatibility).

  • Modified Reversed-Phase (RP) Chromatography: This involves altering the mobile phase or using specialized RP columns to encourage more interaction. It's often the first approach due to its familiarity[4].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is fundamentally different from RP-HPLC and is specifically designed for very polar compounds. It uses a polar stationary phase and a largely organic mobile phase[3][5].

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to provide unique selectivity and retention capabilities, often without the need for complex mobile phase additives[6][7].

Q3: How do I choose between Reversed-Phase, HILIC, and Mixed-Mode chromatography?

A3: This decision is critical for successful method development. Use the following decision tree to guide your choice.

start Start: Analyzing Polar Pyridine Metabolites q1 Are metabolites sufficiently retained on a standard C18 column with high aqueous mobile phase? start->q1 rp YES: Optimize with Reversed-Phase (RP) q1->rp Yes q2 NO: Are metabolites 'very' polar and/or is MS sensitivity a key priority? q1->q2 No rp_details Strategy: - Use AQ-type C18 column - Adjust pH to suppress ionization - Decrease organic solvent % rp->rp_details hilic YES: Use Hydrophilic Interaction (HILIC) q2->hilic Yes mmc NO / OR / Need alternative selectivity: Use Mixed-Mode (MMC) q2->mmc No / Also consider hilic_details Strategy: - Polar stationary phase (Silica, Amide, Zwitterionic) - High organic mobile phase (e.g., >80% ACN) - Elute with increasing water content hilic->hilic_details mmc_details Strategy: - RP + Ion-Exchange phase (e.g., WCX) - Manipulate retention with pH, buffer strength, AND organic solvent % mmc->mmc_details

Figure 1: Decision tree for selecting the appropriate chromatographic mode.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides direct answers to specific experimental issues.

Q4: My pyridine metabolite is eluting in the void volume on a C18 column. What are my immediate steps?

A4: When a peak elutes at the void volume, there is virtually no interaction with the stationary phase. Here is a workflow to systematically address this.

start Problem: Peak in Void Volume (Standard C18) step1 Step 1: Modify Mobile Phase Decrease organic solvent (e.g., from 30% to 5% ACN). Is retention now > 2x void time? start->step1 step2 Step 2: Adjust Mobile Phase pH Increase pH to > pKa+1 (e.g., pH 7-8 for pyridine). Use a pH-stable column. Is retention sufficient? step1->step2 No success Success: Optimize Method step1->success Yes step3 Step 3: Change Column Type Switch to a polar-endcapped or embedded 'AQ-type' C18 column. Is retention sufficient? step2->step3 No step2->success Yes step4 Step 4: Change Chromatography Mode Move to HILIC or Mixed-Mode chromatography. step3->step4 No step3->success Yes

Sources

Optimization

Stability of (2,5,6-Trichloropyridin-3-yl)methanol under basic conditions

Technical Support Center: Stability of (2,5,6-Trichloropyridin-3-yl)methanol Status: Active Ticket ID: CHEM-SUP-256-TCP Subject: Stability Profile & Handling Guide under Basic Conditions Executive Summary & Chemical Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (2,5,6-Trichloropyridin-3-yl)methanol

Status: Active Ticket ID: CHEM-SUP-256-TCP Subject: Stability Profile & Handling Guide under Basic Conditions

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely working with (2,5,6-Trichloropyridin-3-yl)methanol as a key intermediate in the synthesis of agrochemicals (specifically synthetic auxins like Triclopyr analogs) or pharmaceutical heterocycles.

The Core Issue: This molecule exhibits conditional instability under basic conditions.[1] While the hydroxymethyl group (


) suggests standard alcohol reactivity, the electron-deficient polychlorinated pyridine ring creates a high susceptibility to Nucleophilic Aromatic Substitution (

)
.

Critical Warning: Exposure to aqueous strong bases (NaOH, KOH) or heating in nucleophilic basic media will result in the displacement of the chlorine atoms at the 2- or 6-positions, degrading your starting material into pyridinols rather than the desired O-alkylated or deprotonated species.

Module 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The pyridine ring is electron-poor (


-deficient). The presence of three electronegative chlorine atoms further depletes electron density, activating the ring toward nucleophilic attack.

The Degradation Pathway (


): 
  • Activation: The ring nitrogen exerts an inductive effect, making the carbons at positions 2 and 6 highly electrophilic.

  • Attack: A base (acting as a nucleophile, e.g.,

    
    ) attacks the C-2 or C-6 position.[1]
    
  • Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) forms.[2]

  • Elimination: Chloride (

    
    ) is ejected, restoring aromaticity but permanently altering the molecule to a pyridinol.[1]
    

Visualizing the Failure Mode:

SNAr_Mechanism Start (2,5,6-Trichloropyridin-3-yl)methanol Attack Nucleophilic Attack (OH- attacks C-2) Start->Attack + Base (OH-) Complex Meisenheimer Complex Attack->Complex Resonance Stabilization Product Degradation Product (Pyridinol derivative) Complex->Product - Cl (Elimination)

Caption: Figure 1. The irreversible degradation pathway of (2,5,6-trichloropyridin-3-yl)methanol via Nucleophilic Aromatic Substitution (


) under aqueous basic conditions.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose and resolve issues in your current workflow.

Scenario A: "My product turned into a high-melting solid or became water-soluble."
  • Diagnosis: You have hydrolyzed the ring chlorine. The product is likely a pyridinol (or its salt), which is significantly more polar and acidic than your starting alcohol.

  • Root Cause: Use of aqueous bases (NaOH, KOH) or protic solvents (Methanol/Water) at elevated temperatures.[1]

  • Corrective Action:

    • Switch to anhydrous non-nucleophilic bases (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)).

    • Change solvent to dry THF or Dichloromethane (DCM) .

    • Protocol: See Safe O-Alkylation Protocol below.

Scenario B: "I see multiple spots on TLC after adding base."
  • Diagnosis: Regio-isomeric degradation.

  • Root Cause: Competition between C-2 and C-6 substitution. While C-2 is often more reactive due to the inductive effect of the adjacent nitrogen, C-6 is also vulnerable.[2]

  • Corrective Action:

    • Lower the reaction temperature (start at 0°C or -10°C).

    • Avoid "hard" nucleophiles. If you are trying to deprotonate the alcohol, use a base that is bulky and strictly acts as a base, not a nucleophile.

Scenario C: "The reaction turned black/tarry."
  • Diagnosis: Polymerization or extensive decomposition.

  • Root Cause: Use of organolithiums (e.g., n-BuLi) which may have caused Lithium-Halogen Exchange at the C-5 or C-6 position, leading to reactive pyridyl anions that self-condense.

  • Corrective Action: Avoid alkyl lithiums unless specifically intending to functionalize the ring carbon. Use NaH or LiHMDS instead.

Module 3: Experimental Protocols

Protocol 1: Stability Stress Test (Validation)

Before scaling up, confirm the stability limits of your specific lot.

ParameterCondition A (High Risk)Condition B (Safe Zone)
Solvent 1:1 THF:WaterAnhydrous THF
Base 1.0 eq NaOH (aqueous)1.1 eq NaH (60% in oil)
Temperature 60°C0°C

RT
Time 4 Hours4 Hours
Expected Result Degradation (Pyridinol formation)Stable (Alkoxide formation)

Procedure:

  • Dissolve 50 mg of substrate in the chosen solvent system.

  • Add base at the specified temperature.[3]

  • Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or HPLC every 30 mins.

  • Stop criteria: Appearance of a baseline spot (pyridinol) indicates failure.

Protocol 2: Safe O-Alkylation (Mitigation Strategy)

Use this protocol if your goal is to react the alcohol group without destroying the ring.[1]

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).

  • Base Addition: Cool to 0°C . Add Sodium Hydride (NaH) (1.2 eq, 60% dispersion) portion-wise.

    • Note: Gas evolution (

      
      ) will occur. Vent appropriately.
      
  • Activation: Stir at 0°C for 15-30 minutes. The solution should remain clear to slightly yellow. Darkening indicates ring attack.

  • Electrophile: Add your alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise at 0°C.

  • Quench: Once complete (TLC check), quench with saturated Ammonium Chloride (

    
    ) . Do not use strong acid or base for workup.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Pyridine or Triethylamine as a base?

  • Answer: Yes. These are weak, non-nucleophilic organic bases. They are excellent for acylation reactions (e.g., making an ester). However, they are too weak to fully deprotonate the alcohol for ether synthesis (

    
     mismatch). For etherification, you need the NaH protocol above.
    

Q2: Is the 2-chloro or 6-chloro position more labile?

  • Answer: Generally, the 2-position (flanked by N and the functional group at C-3) is the primary site of nucleophilic attack in analogous systems like Triclopyr synthesis.[1] However, steric bulk at C-3 can sometimes push attack toward C-6. Assume both are vulnerable in hot aqueous base.

Q3: How do I remove the chlorines if I actually want to?

  • Answer: If your goal is hydrodechlorination (removing Cl), standard basic hydrolysis is inefficient.[1] You would typically use catalytic hydrogenation (

    
    , Pd/C) in the presence of a base scavenger, though this will likely remove all chlorines.
    

Q4: Why does the literature mention "Triclopyr" when discussing this chemistry?

  • Answer: Triclopyr is (3,5,6-trichloro-2-pyridinyloxy)acetic acid.[1][3][4] It is synthesized by reacting 3,5,6-trichloro-2-pyridinol with chloroacetic acid.[3] Your molecule is a reduced congener. The industrial chemistry of Triclopyr confirms that the 2-position is the "weak link" that is easily hydrolyzed to the phenol [1, 2].

References

  • BenchChem. (2025).[3][5][6] Chemical synthesis pathways of triclopyr acid. Retrieved from 3

  • Google Patents. (2016). CN105566211A - Triclopyr production method.[1] Retrieved from 4

  • PubChem. (n.d.).[7] (2-Chloropyridin-3-yl)methanol Compound Summary. National Library of Medicine. Retrieved from

  • Organic Letters. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of Halopyridines. American Chemical Society. Retrieved from 8

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyridine Alcohols in LC-MS

Topic: Troubleshooting Peak Tailing in LC-MS of Pyridine Alcohols Role: Senior Application Scientist Status: Active Guide Introduction: The "Double Trouble" of Pyridine Alcohols Welcome to the technical support center. I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in LC-MS of Pyridine Alcohols Role: Senior Application Scientist Status: Active Guide

Introduction: The "Double Trouble" of Pyridine Alcohols

Welcome to the technical support center. If you are analyzing pyridine alcohols (e.g., 2-pyridinemethanol, 3-pyridinol) and seeing severe peak tailing, you are encountering a classic chromatographic conflict.

These analytes present a "double trouble" scenario for standard Reversed-Phase Liquid Chromatography (RPLC):

  • Basicity: The pyridine nitrogen (pKa ~5.[1]2) is protonated at standard acidic LC-MS conditions (pH ~2.7), leading to ionic interactions with silanols.

  • Polarity: The hydroxyl group reduces hydrophobic retention, causing the analyte to elute early (low k'). Early eluting peaks are most susceptible to extra-column effects and silanol drag.

This guide prioritizes LC-MS compatible solutions , meaning we will avoid non-volatile ion-pairing agents (like heptane sulfonic acid) that ruin mass spectrometers.

Module 1: Diagnostic — Chemistry vs. Physics

Before changing your column, determine if the tailing is chemical (interaction-based) or physical (system-based).

The 10% Test: Inject your sample at 1/10th the current concentration.

  • Result A: Tailing factor (

    
    ) improves significantly.
    
    • Diagnosis:Column Overload or Secondary Interactions .[2][3] The active sites (silanols) are saturated. Proceed to Module 2.

  • Result B: Tailing remains identical.

    • Diagnosis:System Hardware . You likely have dead volume or a plumbing issue. Proceed to Module 4.

Visualizing the Chemical Mechanism

The following diagram illustrates why your pyridine alcohol tails on a standard C18 column at acidic pH.

TailingMechanism Analyte Pyridine Alcohol (Protonated +) Silanol Residual Silanol (Deprotonated -) Analyte->Silanol Strong Ionic Attraction (Drag Force) C18 C18 Ligand (Hydrophobic) Analyte->C18 Weak Retention (Hydroxyl Group interference) Peak Result: Peak Tailing Silanol->Peak Kinetic Lag C18->Peak Thermodynamic Retention

Caption: Figure 1. The mechanism of tailing.[2][4][5][6] The protonated pyridine nitrogen interacts electrostatically with ionized silanols, creating a "drag" that opposes the desired hydrophobic retention.

Module 2: Mobile Phase Strategy (The "High pH" Solution)

For LC-MS, the most effective way to eliminate tailing for basic compounds is to switch off the ionization of the analyte or the silanols. Since we cannot easily suppress silanols at low pH without non-volatile salts, we prefer the High pH Strategy .

Why High pH?

At pH 10, the pyridine nitrogen (pKa ~5.2) is deprotonated (neutral). Neutral bases do not interact with silanols.

WARNING: Standard silica columns dissolve at pH > 8. You must use a Hybrid Particle column (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Gemini).

Protocol: High pH LC-MS Workflow
  • Column Selection: Verify your column is rated for pH 10-12.

  • Mobile Phase A: 10 mM Ammonium Hydroxide (adjusted to pH 10 with Ammonia) in Water.

  • Mobile Phase B: 100% Acetonitrile (or MeOH).

  • Gradient: Standard 5-95% B gradient.

Comparison of Modifiers:

ModifierpH RangeMS SensitivityTailing ReductionNotes
Formic Acid (0.1%) ~2.7HighPoorCauses protonation of pyridine; leads to tailing.
TFA (0.05-0.1%) ~2.0Very Low ExcellentNot Recommended. Strong ion-pairing suppresses MS signal [1].
Ammonium Formate (10mM) ~3.8HighModerateBuffering helps mask silanols better than acid alone.
Ammonium Bicarb/Hydroxide ~10.0HighExcellent Neutralizes analyte. Best for peak shape and MS signal.

Module 3: The HILIC Alternative (When Retention is Low)

If your pyridine alcohol elutes near the void volume (


) on C18, tailing is inevitable due to lack of focusing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the orthogonal solution.
Why HILIC?

HILIC retains polar compounds using a water-rich layer on the surface of a polar stationary phase.[7][8][9] Pyridine alcohols partition into this water layer, providing excellent retention and symmetrical peaks.

Protocol: HILIC Setup for Pyridines
  • Stationary Phase: Bare Silica or Amide-bonded phases are ideal for pyridine alcohols.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0) in 90:10 Water:ACN.

    • Note: Buffer is critical in HILIC to maintain the water layer and ion strength.

  • Mobile Phase B: Acetonitrile (with 10 mM buffer optional but recommended).

  • Injection Solvent: Critical. Must be 100% ACN or 95:5 ACN:Water.

    • Troubleshooting: Injecting in water will destroy peak shape in HILIC (solvent mismatch).

Module 4: Hardware & System Suitability

If chemistry adjustments fail, the issue is likely physical. Pyridine alcohols are sensitive to "plumbing" issues because they often elute early and have sharp inherent peak widths.

Troubleshooting Decision Tree

TroubleshootingFlow Start Start: Severe Tailing Step1 Check Retention Factor (k') Start->Step1 Decision1 Is k' < 1.5? Step1->Decision1 Action1 Switch to HILIC (See Module 3) Decision1->Action1 Yes Step2 Check Mobile Phase pH Decision1->Step2 No Decision2 Is pH Acidic? Step2->Decision2 Action2 Switch to High pH (pH 10) Use Hybrid Column Decision2->Action2 Yes Step3 Inspect Hardware Decision2->Step3 No (Already High pH) Action3 Replace Tubing/Fittings (Dead Volume) Step3->Action3

Caption: Figure 2. Step-by-step decision matrix for isolating the root cause of tailing.

Common Hardware Culprits
  • Extra-Column Volume: Large ID tubing (Red/0.005" is standard for UPLC; Green/0.030" will cause massive tailing).

  • Detector Sampling Rate: Ensure your MS scan speed is fast enough (>10-15 points per peak).

  • Chelation: Pyridines can chelate to stainless steel frits. If tailing persists, try a PEEK-lined column or add a passivation step (injecting EDTA/Phosphoric acid—disconnect MS first!).

Frequently Asked Questions (FAQ)

Q: Can I use TFA to fix the tailing? It works on my UV detector. A: Technically yes, but practically no for LC-MS. TFA (Trifluoroacetic acid) pairs strongly with the pyridine, masking the positive charge and fixing the tailing. However, it causes severe signal suppression in Electrospray Ionization (ESI) by preventing the analyte from entering the gas phase [1]. If you must use TFA, use the "TFA Fix" method: add propionic acid/isopropanol post-column, though this complicates the setup [2].

Q: My pyridine alcohol splits into two peaks. Is this tailing? A: No, this is likely solvent mismatch . If you dissolve your sample in 100% water and inject onto a high-organic initial gradient (common in HILIC) or a very hydrophobic C18, the sample solvent acts as a "strong solvent" plug, causing the analyte to travel faster than the mobile phase initially. Solution: Match your sample diluent to the starting mobile phase conditions.[6]

Q: I cannot use high pH because my other analytes are unstable. What now? A: Use a Charged Surface Hybrid (CSH) column or a "Base-Deactivated" C18. These columns have a slight positive charge on the surface that electrostatically repels the protonated pyridine, preventing it from touching the silanols. This mimics the effect of high pH without changing the mobile phase [3].

References

  • Waters Corporation. Mobile Phase Additives for Peptide Characterization. (Discusses TFA signal suppression mechanisms applicable to basic small molecules).

  • American Chemical Society (ACS). Signal enhancement for gradient reverse-phase HPLC-ESI-MS analysis with trifluoroacetic acid. (Methodology for overcoming TFA suppression).

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (Review of stationary phase technologies like CSH and hybrid particles).

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Optimization

Storage conditions to prevent oxidation of (2,5,6-Trichloropyridin-3-yl)methanol

Document ID: TSC-TCPM-2026-02-26 Version: 1.0 Introduction This technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of (2,5,6...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-TCPM-2026-02-26 Version: 1.0

Introduction

This technical guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of (2,5,6-Trichloropyridin-3-yl)methanol to prevent its oxidation. The integrity of this compound is critical for the accuracy and reproducibility of experimental results. This document outlines the causes of oxidation, recommended storage conditions, and troubleshooting procedures for potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is (2,5,6-Trichloropyridin-3-yl)methanol and why is its stability important?

(2,5,6-Trichloropyridin-3-yl)methanol is a chlorinated pyridine derivative. Like many aromatic alcohols, the hydroxymethyl group is susceptible to oxidation, which can convert it into the corresponding aldehyde or carboxylic acid. This degradation compromises the purity of the material, potentially leading to inaccurate experimental outcomes, altered biological activity, and difficulties in analysis.

Q2: What are the primary factors that cause the oxidation of (2,5,6-Trichloropyridin-3-yl)methanol?

The primary drivers of oxidation for this compound are:

  • Atmospheric Oxygen: Direct exposure to air provides the oxygen necessary for oxidative degradation.

  • Light: Photochemical processes can accelerate oxidation.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Oxidizing Agents: Contact with incompatible materials, particularly strong oxidizing agents, will readily degrade the compound.[2][3]

Q3: What is the most immediate sign of potential oxidation?

A noticeable change in the physical appearance of the compound, such as a color change from white/off-white to a yellowish or brownish hue, is often the first indicator of degradation. However, significant oxidation can occur before any visible change is apparent.

Q4: How can I confirm if my sample of (2,5,6-Trichloropyridin-3-yl)methanol has oxidized?

Analytical techniques are the most reliable methods to confirm oxidation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the presence of oxidation byproducts, such as the corresponding aldehyde or carboxylic acid.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of (2,5,6-Trichloropyridin-3-yl)methanol.

Issue 1: The solid material has developed a yellow or brown discoloration.
  • Probable Cause: This is a strong indicator of oxidation due to prolonged exposure to air, light, or elevated temperatures.

  • Immediate Action:

    • Segregate the discolored material to prevent its use in experiments.

    • Perform an analytical purity check (e.g., HPLC, LC-MS) to quantify the level of degradation.

  • Preventative Measures:

    • Always store the compound in a tightly sealed, opaque container to protect it from light and air.[6]

    • Store the container in a cool, dry, and well-ventilated place, preferably refrigerated.[2]

    • For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Issue 2: Analytical testing (e.g., HPLC, NMR) shows unexpected peaks, suggesting the presence of impurities.
  • Probable Cause: The appearance of new peaks, particularly those corresponding to more polar compounds, likely indicates the formation of the aldehyde or carboxylic acid oxidation products.

  • Troubleshooting Steps:

    • Review Storage History: Examine the storage conditions of the sample. Was the container properly sealed? Was it exposed to light or high temperatures?

    • Inert Atmosphere Handling: When aliquoting or handling the material, do so under a blanket of inert gas (nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Solvent Purity: Ensure that any solvents used to dissolve the compound are of high purity and free from peroxides, which can act as oxidizing agents.

Issue 3: Inconsistent results are observed in bioassays or chemical reactions.
  • Probable Cause: If the purity of the (2,5,6-Trichloropyridin-3-yl)methanol is compromised by oxidation, the presence of the aldehyde or carboxylic acid impurities can interfere with the intended biological or chemical process.

  • Logical Workflow for Resolution:

G A Inconsistent Experimental Results Observed B Quarantine the lot of (2,5,6-Trichloropyridin-3-yl)methanol A->B C Perform Analytical Purity Assessment (e.g., HPLC, LC-MS) B->C D Is the purity within acceptable limits? C->D E Yes: Troubleshoot other experimental parameters (e.g., reagents, cell lines) D->E Yes F No: Procure a new, verified lot of the compound D->F No G Implement stringent storage and handling protocols for the new lot F->G H Re-run experiment with the new lot G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Storage & Handling Protocols

To ensure the long-term stability of (2,5,6-Trichloropyridin-3-yl)methanol, the following protocols are recommended:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)Slows down the rate of chemical degradation.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Light Amber/Opaque ContainerProtects from light-induced photochemical oxidation.[3]
Container Tightly Sealed Glass VialPrevents moisture and air ingress. Glass is an inert material.[7]
Location Dry, Well-Ventilated AreaAvoids moisture and ensures safety.[6][8]
Experimental Workflow: Aliquoting for Use

This protocol minimizes the risk of contaminating the bulk supply of the compound.

G cluster_storage Main Storage (Inert Atmosphere) cluster_workspace Inert Workspace (Glovebox or Inert Gas Line) cluster_return Return to Storage S1 Original container of (2,5,6-Trichloropyridin-3-yl)methanol W1 Allow container to equilibrate to room temperature S1->W1 W2 Briefly open container under positive inert gas flow W1->W2 W3 Remove required amount for experiment W2->W3 W4 Flush headspace of original container with inert gas W3->W4 W5 Tightly reseal original container W4->W5 R1 Return original container to recommended storage conditions W5->R1

Caption: Protocol for aliquoting (2,5,6-Trichloropyridin-3-yl)methanol.

Detailed Steps:

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture inside the cold vial.

  • Inert Environment: Perform all manipulations in a glovebox or on a lab bench with a steady stream of inert gas (argon or nitrogen) directed into the container opening.

  • Dispensing: Use clean, dry spatulas or other appropriate tools to remove the desired amount of the compound.

  • Resealing: Before resealing the primary container, flush the headspace with inert gas to displace any air that may have entered.

  • Storage: Promptly return the primary container to the recommended refrigerated and dark storage conditions.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 2,4,6-Trichloropyridine.
  • Merck. Safety Data Sheet.
  • ECHEMI. Pyridinium chloride SDS, 628-13-7 Safety Data Sheets.
  • PubMed. (2019, September 15). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis.
  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Tokyo Chemical Industry. (2025, November 20). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, November 20). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2,3,6-TRICHLOROPYRIDINE.
  • Chemwatch. PYRIDINE.
  • Sdfine. Chemwatch GHS SDS in English (European) 49223-1.
  • Crowell, E. A., & Ough, C. S. (1979). A Modified Procedure for Alcohol Determination by Dichromate Oxidation. American Journal of Enology and Viticulture.
  • Apollo Scientific. Pyridine.
  • ChemScene. (2,5-Dichloropyridin-3-yl)methanol.
  • PMC. (2012, October 8). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01.
  • BLDpharm. (2,4,6-Trichloropyridin-3-yl)methanol.
  • PMC. Oxidation of aromatic alcohols by purified methanol dehydrogenase from Methylosinus trichosporium.
  • MDPI. (2020, August 20). Biocatalytic Oxidation of Alcohols.
  • ResearchGate. Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by a newly isolated Paracoccus sp. strain TRP.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 1H NMR Analysis of (2,5,6-Trichloropyridin-3-yl)methanol

Executive Summary & Application Context (2,5,6-Trichloropyridin-3-yl)methanol is a critical halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals (such as Triclopyr analogs) and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(2,5,6-Trichloropyridin-3-yl)methanol is a critical halogenated pyridine intermediate, frequently employed in the synthesis of agrochemicals (such as Triclopyr analogs) and pharmaceutical building blocks. Its structural integrity is defined by the specific regiochemistry of the chlorine substituents and the oxidation state of the C3-hydroxymethyl group.

In drug development and high-value synthesis, the primary analytical challenges are:

  • Regioisomer Differentiation: Distinguishing the 2,5,6-trichloro pattern from the thermodynamically stable 2,3,6- or 2,3,5-isomers.

  • Proton Exchange Dynamics: The hydroxymethyl (-CH₂OH) protons exhibit significant solvent-dependent behavior, often leading to misinterpretation of spectral integration in standard solvents.

This guide compares the standard Chloroform-d (CDCl₃) protocol against the high-fidelity Dimethyl Sulfoxide-d₆ (DMSO-d₆) method, establishing the latter as the superior choice for full structural elucidation.

Structural Elucidation & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the magnetic environment of the nuclei.

The Molecule[1][2][3][4][5][6][7][8][9][10]
  • Core: Pyridine Ring.[1][2][3][4]

  • Substituents:

    • C2, C5, C6: Chlorine atoms (Electron-withdrawing, deshielding).

    • C3: Hydroxymethyl group (-CH₂OH).

    • C4: The only aromatic proton.

Predicted Spectral Topology
Proton GroupMultiplicityChemical Environment
H-4 (Aromatic) Singlet (s) Located between the C3-alkyl and C5-chloro groups. No adjacent protons (

coupling is impossible). Significant downfield shift due to the electron-deficient ring and ortho/meta-Cl effects.
-CH₂- (Benzylic) Singlet or Doublet Attached to the electron-deficient pyridine ring and the electronegative oxygen.
-OH (Hydroxyl) Broad or Triplet Highly dependent on solvent and concentration (H-bonding).

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral information available for validation.[3]

Method A: Chloroform-d (CDCl₃) – The "Standard" Screen
  • Behavior: In CDCl₃, rapid proton exchange usually decouples the hydroxyl proton from the methylene protons.

  • Result: The -OH signal appears as a broad, wandering singlet (variable position). The -CH₂- appears as a sharp singlet.

  • Limitation: You cannot definitively confirm the presence of the alcohol functionality via coupling; it could easily be mistaken for an ether or wet solvent peak.

Method B: DMSO-d₆ – The "High-Fidelity" Alternative (Recommended)
  • Behavior: DMSO forms strong hydrogen bonds with the solute's -OH group, slowing down proton exchange.

  • Result: This "freezes" the H-bonding, allowing scalar coupling (

    
    ) to be observed.
    
    • The -OH becomes a distinct Triplet (split by 2 CH₂ protons).

    • The -CH₂- becomes a Doublet (split by 1 OH proton).

  • Advantage: This splitting pattern (

    
     Hz) is a self-validating confirmation of the primary alcohol structure.
    
Comparative Data Table
FeatureMethod A: CDCl₃ Method B: DMSO-d₆ (Recommended)
Aromatic H-4

8.15 – 8.25 ppm (Singlet)

8.30 – 8.45 ppm (Singlet)
Methylene (-CH₂-)

4.70 – 4.80 ppm (Singlet )

4.50 – 4.65 ppm (Doublet ,

Hz)
Hydroxyl (-OH)

2.0 – 3.0 ppm (Broad, wandering)

5.40 – 5.60 ppm (Triplet ,

Hz)
Water Impurity

1.56 ppm

3.33 ppm
Validation Value Low (Good for solubility check)High (Confirms connectivity)

Critical Insight: If the -CH₂- signal in DMSO appears as a singlet, your sample likely contains trace acid (catalyzing exchange) or the alcohol has oxidized to an aldehyde/acid.

Regioisomer Differentiation (Quality Control)

A common synthesis route involves the reduction of 2,5,6-trichloronicotinic acid. A major impurity risk is the 2,3,5-trichloro isomer .

  • Target (2,5,6-Cl): The single proton is at C4 . It is flanked by C3 (alkyl) and C5 (Cl).[5] This is a sterically crowded, magnetically unique environment.

  • Isomer (2,3,5-Cl): The single proton would be at C6 . Protons adjacent to the ring nitrogen (alpha-protons) are typically more deshielded (

    
     ppm) than beta-protons (C4).
    

Decision Rule:

  • If the aromatic singlet is > 8.5 ppm , suspect the 2,3,5-isomer (proton at C6).

  • If the aromatic singlet is ~8.2 - 8.4 ppm , it is consistent with the 2,5,6-target (proton at C4).

Experimental Protocol

Step-by-Step Characterization Workflow

1. Sample Preparation:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use a fresh ampoule to minimize water content (

      
       3.33 ppm), which can obscure the methylene region if large.
      
  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; suspended solids will broaden lines.

2. Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The isolated aromatic proton (H4) has a long T1 relaxation time due to the lack of dipolar coupling partners. A short D1 will reduce integration accuracy.

  • Spectral Width: -2 to 14 ppm.

3. Processing:

  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the OH triplet.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Visualization of Analytical Logic

Diagram 1: Structural Validation Workflow

This workflow illustrates the decision process for confirming the product identity against common synthesis pitfalls.

G Start Crude Product (2,5,6-Trichloropyridin-3-yl)methanol Solvent Select Solvent: DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (D1 = 5s) Solvent->Acquisition CheckAromatic Check Aromatic Region (8.0 - 9.0 ppm) Acquisition->CheckAromatic SingletDecision Signal Shape? CheckAromatic->SingletDecision IsomerWarn Suspect Isomer (Doublet = Coupling to H) SingletDecision->IsomerWarn Doublet/Multi TargetConf Confirm H4 Singlet (~8.3 ppm) SingletDecision->TargetConf Singlet CheckAliphatic Check Aliphatic Region (4.0 - 6.0 ppm) TargetConf->CheckAliphatic SplittingDecision CH2 Splitting? CheckAliphatic->SplittingDecision AldehydeWarn Singlet CH2 (Oxidation/Acid Trace) SplittingDecision->AldehydeWarn Singlet FinalValid Doublet CH2 + Triplet OH (VALIDATED) SplittingDecision->FinalValid Doublet

Caption: Logical workflow for validating structural integrity and oxidation state using DMSO-d6.

Diagram 2: Regioisomer Chemical Shift Logic

Visualizing the shift differences between the target and its most likely impurities.

H Target Target: 2,5,6-Trichloro Proton at C4 Shift: ~8.3 ppm Iso1 Isomer: 2,3,5-Trichloro Proton at C6 (alpha-N) Shift: >8.5 ppm Iso2 Isomer: 2,3,6-Trichloro Proton at C5 (beta-N) Shift: ~7.8 - 8.0 ppm Precursor Precursor: Nicotinic Acid Missing CH2/OH signals COOH proton >12 ppm Center Center->Target Singlet Center->Iso1 Deshielded Singlet Center->Iso2 Shielded Singlet Center->Precursor Acidic Proton

Caption: Chemical shift mapping for rapid impurity identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for substituent additivity rules in pyridines).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008).[2] Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed shift data for polychlorinated pyridines).

Sources

Validation

A Comparative Guide to the Validated HPLC Method for (2,5,6-Trichloropyridin-3-yl)methanol Detection

In the landscape of pharmaceutical development and chemical research, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of the final product. (2,5,6-Trichlor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of the final product. (2,5,6-Trichloropyridin-3-yl)methanol, a chlorinated pyridine derivative, often emerges as a critical process-related impurity or intermediate. Its potential for genotoxicity necessitates the development of a robust, validated analytical method for its detection and quantification at trace levels.[1][2][3]

This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (2,5,6-Trichloropyridin-3-yl)methanol against alternative analytical techniques. The content is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical data required to make informed decisions for their analytical workflows.

The Criticality of a Validated Method

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the validation of analytical procedures.[4][5][6][7][8][9] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][10] For an impurity like (2,5,6-Trichloropyridin-3-yl)methanol, this means the method must be specific, sensitive, accurate, and precise.

Recommended Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an ideal first choice for (2,5,6-Trichloropyridin-3-yl)methanol.[3][11] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers a balance of simplicity, robustness, and sensitivity.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed based on established methods for related chlorinated pyridines and genotoxic impurities.[12][13]

1. Chromatographic Conditions:

  • Column: A C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size) is recommended for its versatility and proven performance in separating a wide range of polar and non-polar compounds.[12]

  • Mobile Phase: A gradient elution is often optimal for separating impurities from the main analyte and other components. A typical starting point would be a mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol or acetonitrile.[12] The gradient can be optimized to achieve the best resolution.

  • Flow Rate: A flow rate of 0.7-1.0 mL/min provides a good balance between analysis time and separation efficiency.[12][14]

  • Column Temperature: Maintaining a constant column temperature, for instance, 40°C, ensures reproducibility of retention times.[12]

  • Detection Wavelength: UV detection at a wavelength where the analyte exhibits maximum absorbance, for example, 254 nm, is a common choice for aromatic compounds.[12][13]

  • Injection Volume: A 10 µL injection volume is a standard starting point.[12]

2. Standard and Sample Preparation:

  • Standard Solution: A stock solution of (2,5,6-Trichloropyridin-3-yl)methanol is prepared by accurately weighing and dissolving a known amount in the mobile phase. Calibration standards are then prepared by serial dilution to cover the expected concentration range.

  • Sample Solution: The sample containing the analyte is dissolved in the mobile phase to a concentration that falls within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines): [5][10][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and by spiking the sample with known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies of spiked samples at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Prep_Standard Prepare Standard Solutions HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Inject Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation Method Validation (ICH Q2) Peak_Integration->Validation

Caption: Workflow for the validated HPLC method.

Comparative Analysis of Analytical Techniques

While HPLC with UV detection is a robust and widely accessible technique, other methods offer advantages in specific scenarios, particularly when higher sensitivity or structural confirmation is required.

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds in the gas phase, detection by mass.Separation based on polarity, detection by mass-to-charge ratio.
Applicability Non-volatile, thermally stable compounds.[11]Volatile and thermally stable compounds.[11][12] Derivatization may be needed for polar compounds.[16][17][18]Wide range of compounds, including non-volatile and thermally labile ones.[19][20]
Sensitivity Good (ppm level).Very high (ppb level), especially with selected ion monitoring (SIM).[16]Excellent (ppb to ppt level), highly specific.[20][21]
Specificity Moderate; relies on retention time. Co-elution can be an issue.[4]High; provides mass spectral data for compound identification.[11]Very high; provides parent and fragment ion information for structural confirmation.[19]
Sample Throughput Moderate.Can be slower due to longer run times and potential derivatization steps.Can be very fast with UPLC/UHPLC systems.[20][21]
Cost Relatively low.Moderate.High.
Key Advantage Robust, widely available, cost-effective.[22]Excellent for volatile impurities and provides structural information.Unmatched sensitivity and specificity, ideal for trace-level quantification and confirmation.[22][]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For a compound like (2,5,6-Trichloropyridin-3-yl)methanol, which has a hydroxyl group, derivatization might be necessary to increase its volatility and improve peak shape.[16][17][18] This adds a step to the sample preparation but can significantly enhance sensitivity. GC-MS provides mass spectral information, which is invaluable for the positive identification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[19][20][22] This is the gold standard for trace-level analysis and is particularly useful for genotoxic impurities where detection limits in the ppm to ppb range are often required.[1][19] The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS can lead to very rapid and highly sensitive analyses.[20][21]

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analyte (2,5,6-Trichloropyridin-3-yl)methanol HPLC_Adv Advantages: - Robust & Widely Available - Cost-Effective Analyte->HPLC_Adv GCMS_Adv Advantages: - High Sensitivity - Structural Information (MS) Analyte->GCMS_Adv LCMSMS_Adv Advantages: - Excellent Sensitivity & Specificity - Structural Confirmation Analyte->LCMSMS_Adv HPLC_Disadv Disadvantages: - Moderate Sensitivity - Potential for Co-elution GCMS_Disadv Disadvantages: - Requires Volatility - Potential Need for Derivatization LCMSMS_Disadv Disadvantages: - High Cost - Complex Instrumentation

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

The choice of the analytical method for the detection of (2,5,6-Trichloropyridin-3-yl)methanol should be guided by the specific requirements of the analysis.

  • For routine quality control where the impurity levels are expected to be within a quantifiable range and cost-effectiveness is a factor, a validated HPLC-UV method is the most practical and robust choice. Its simplicity and reliability make it ideal for high-throughput environments.

  • If the analyte is known to be volatile or can be easily derivatized, and higher sensitivity with structural confirmation is needed, GC-MS is an excellent alternative.

  • For applications requiring the utmost sensitivity and specificity, such as the analysis of potential genotoxic impurities at very low levels or for definitive structural confirmation, LC-MS/MS is the superior technique.

Ultimately, a risk-based approach should be taken.[2][9][19] For early-stage development, a well-validated HPLC-UV method may be sufficient. As the drug development process progresses and regulatory scrutiny increases, transitioning to a more sensitive and specific method like LC-MS/MS may be warranted to ensure patient safety and regulatory compliance.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc.
  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews.
  • FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). FDA.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • The Determination and Control of Genotoxic Impurities in APIs. (2026). Pharmaceutical Technology.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024).
  • Quality Guidelines. ICH.
  • Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. (1992). PubMed.
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem.
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Benchchem.
  • Research Methods of Drug Impurities. (2023). BOC Sciences.
  • Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry. (2010).
  • UPLC-MS-MS Method for the Determination of N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide in Rat Plasma and Its Application to a Pharmacokinetic Study. ResearchGate.
  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. (2025). ResearchGate.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010).
  • Chloropyridines [Chemical Structural Class]. Tokyo Chemical Industry Co., Ltd.(APAC).
  • a) Mass chromatogram of a solution of 3,5,6-trichloro-2-pyridinol after... ResearchGate.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS). (2014). PubMed.
  • Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. Benchchem.
  • Method for pyridine amine derivative. (2015). Chromatography Forum.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo.
  • Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
  • Practical Immunochemical Method for Determination of 3,5,6-Trichloro-2-pyridinol in Human Urine.
  • Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. (2017). MedCrave online.

Sources

Comparative

Validating High-Halogen Small Molecules: A Comparative Guide for

Executive Summary Target Molecule: (MW: 212.46 g/mol ) Class: Halogenated Aromatic / Heterocycle (e.g., 4-amino-2,3,5-trichlorophenol or Trichloropyridine-N-oxide derivatives).[1][2][3][4][5] The Challenge: The high chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule:


 (MW: 212.46  g/mol )
Class:  Halogenated Aromatic / Heterocycle (e.g., 4-amino-2,3,5-trichlorophenol or Trichloropyridine-N-oxide derivatives).[1][2][3][4][5]
The Challenge:  The high chlorine content (~50% w/w) of this chemotype presents a specific analytical failure mode in standard organic elemental analysis. Halogens poison standard oxidation catalysts and form volatile interference species, leading to drifting Carbon/Nitrogen values and rapid instrument degradation.

This guide objectively compares three validation methodologies for confirming the elemental composition of


, providing experimental protocols to mitigate halogen interference.

Part 1: Theoretical Framework & Theoretical Composition

Before experimental validation, the theoretical mass fractions must be established as the baseline for accuracy (


 tolerance).
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.06633.92%
Hydrogen (H) 41.0084.0321.90%
Chlorine (Cl) 335.45106.3550.06%
Nitrogen (N) 114.00714.0076.59%
Oxygen (O) 115.99915.9997.53%
Total 212.454 100.00%

Part 2: Comparative Analysis of Analytical Techniques

Dynamic Flash Combustion (Automated CHNS)

The Industry Standard for High-Throughput Screening.

  • Mechanism: Sample is encapsulated in tin and combusted at >1000°C. Gases (

    
    ) are separated via GC.
    
  • Performance on

    
    : 
    
    • Standard Mode:High Failure Rate. The 50% Cl content forms

      
       and 
      
      
      
      gas, which co-elutes with
      
      
      or poisons the copper reduction column, causing artificially high Nitrogen values and rapid sensor drift.
    • Optimized Mode:High Accuracy. Requires specific reagent packing (Silver Tungstate on Magnesium Oxide) to sequester halogens in the combustion tube.

Schöniger Oxygen Flask Combustion (Titration)

The "Gold Standard" for Halogen Confirmation.

  • Mechanism: Sample is burned in a pure oxygen atmosphere within a sealed flask containing an absorbing solution (e.g., NaOH).[6] The resulting chloride ions are quantified via potentiometric titration with

    
    .
    
  • Performance on

    
    : 
    
    • Accuracy: Superior for Chlorine determination (

      
      ).
      
    • Drawbacks: Manual, time-consuming, and safety risks associated with high-halogen combustion (over-pressurization). Does not provide C/H/N data.

Energy Dispersive X-Ray Spectroscopy (EDS/EDX)

The Rapid Semi-Quantitative Alternative.

  • Mechanism: Electron beam excitation of the sample surface.

  • Performance on

    
    : 
    
    • Accuracy: Low (

      
      ). Useful only for quick ratio checks (Cl:C ratio) but insufficient for publication-grade purity confirmation.
      

Part 3: Experimental Data & Method Validation

The following data simulates a comparative study of a synthesized batch of


 using the three methods above.
Table 1: Comparative Accuracy (Experimental vs. Theoretical)
MethodAnalyteTheoretical %Experimental %Deviation (

)
Status
Standard CHN (No Ag-Scrubber)C33.9233.10-0.82❌ Fail
N6.597.85+1.26❌ Fail
Cl50.06N/AN/AN/A
Optimized CHN (With

)
C33.9233.88-0.04✅ Pass
N6.596.61+0.02✅ Pass
Schöniger Flask Cl50.0650.01-0.05✅ Pass
EDS (SEM) Cl50.0648.20-1.86⚠️ Indicative

Analysis: The "Standard CHN" fails because free chlorine gas interferes with the thermal conductivity detector (TCD) signals. The "Optimized CHN" combined with "Schöniger Flask" provides the only full validation of the molecule.

Part 4: Detailed Protocols (Self-Validating Systems)

Protocol A: Optimized Dynamic Flash Combustion (For C, H, N)

Objective: Eliminate halogen interference to obtain accurate C/H/N values.

  • Instrument Prep: Use a PerkinElmer 2400 Series II or Thermo FlashSmart.

  • Reactor Packing (Critical Step):

    • Zone 1 (Combustion): Chromium Oxide (

      
      ) catalyst.
      
    • Zone 2 (Scrubbing): Silver Tungstate on Magnesium Oxide (

      
      ) .
      
    • Rationale: Silver reacts with free Chlorine to form stable Silver Chloride (

      
      ), preventing it from reaching the detector.
      
  • Weighing:

    • Weigh 1.5 - 2.0 mg of

      
       into a Tin (Sn)  capsule.
      
    • Note: Tin provides a strong exothermic flash (

      
      ) essential for breaking the stable C-Cl bonds.
      
  • Calibration:

    • Run 3 blanks.[5][7]

    • Run K-Factor calibration using Chloro-acetanilide (or similar chlorinated standard) rather than plain Acetanilide. This validates the scrubber's efficiency.

  • Execution: Run sample in triplicate.

Protocol B: Schöniger Flask Combustion (For Cl Confirmation)

Objective: Precise quantification of the 50% Chlorine load.

  • Sample Prep: Weigh 5.0 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.

  • Flask Setup:

    • Add 10 mL of 1.0 M NaOH + 3 drops

      
       (to reduce any 
      
      
      
      gas back to
      
      
      ) into a 500 mL thick-walled Erlenmeyer flask.
    • Flush flask with 100% Oxygen for 30 seconds.

  • Combustion:

    • Ignite the paper fuse and immediately insert into the flask, clamping it inverted.

    • Safety: Perform behind a blast shield.

  • Absorption: Shake vigorously for 10 minutes. Allow to stand for 30 minutes to ensure complete absorption of combustion gases.

  • Titration:

    • Acidify solution with

      
      .
      
    • Titrate with 0.01 M

      
       using a potentiometric silver electrode.
      

Part 5: Visualization of Analytical Logic

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher through the validation process for high-halogen compounds.

ValidationLogic Start Sample: C6H4Cl3NO (High Halogen Content) CheckCHN Step 1: Automated CHN Analysis Start->CheckCHN Decision1 Are Halogen Scrubbers (Ag2WO4) Installed? CheckCHN->Decision1 FailPath Interference: Cl2 gas mimics N2 signal Decision1->FailPath No SuccessPath Cl sequestered as AgCl Clean N2/CO2/H2O separation Decision1->SuccessPath Yes CheckCl Step 2: Chlorine Confirmation SuccessPath->CheckCl Schoniger Method A: Schöniger Flask (Potentiometric Titration) CheckCl->Schoniger Preferred (Bulk) IC Method B: Ion Chromatography (Combustion IC) CheckCl->IC Alternative (Trace) Final Data Validation: C/H/N within 0.4% Cl within 0.3% Schoniger->Final IC->Final

Caption: Decision matrix for validating high-halogen organic molecules, prioritizing scrubber-enabled CHN analysis and orthogonal halogen titration.

Diagram 2: Combustion Reaction & Interference Removal

This diagram illustrates the chemical causality inside the combustion reactor.

ReactionPathway Sample Sample (C6H4Cl3NO) Combustion Flash Combustion (1800°C + O2) Sample->Combustion RawGases Raw Gases: CO2, H2O, NOx, Cl2, HCl Combustion->RawGases Scrubber Scrubber Zone (Ag2WO4 / MgO) RawGases->Scrubber Trapped Trapped Residue: AgCl (Solid) Scrubber->Trapped Cl Removal CleanGases Clean Gases: CO2, H2O, N2, NOx Scrubber->CleanGases Reduction Reduction Zone (Cu) CleanGases->Reduction Detector TCD Detector (Accurate C/H/N) Reduction->Detector

Caption: Mechanistic pathway showing the sequestration of Chlorine (Cl) by Silver Tungstate scrubbers to prevent detector interference.

References

  • ASTM International. (2023). ASTM E777 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel. ASTM International. [Link] (Note: While specific to fuel, this standard establishes the baseline for high-carbon/halogen combustion protocols).

  • Royal Society of Chemistry. (1955). The Schöniger oxygen-flask technique for the determination of trace amounts of chlorine. The Analyst. [Link]

  • National Institutes of Health (NIH). (2013). Analytical methods for the determination of halogens in bioanalytical sciences. PMC. [Link]

Sources

Validation

High-Performance Chromatographic Profiling: Triclopyr, Metabolites, and Hydrolysis Alcohols

[1] Executive Summary: The "Invisible Fragment" Challenge In the chromatographic analysis of Triclopyr formulations—specifically the Butoxyethyl Ester (BEE) —analytical oversight often occurs during the hydrolysis monito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Invisible Fragment" Challenge

In the chromatographic analysis of Triclopyr formulations—specifically the Butoxyethyl Ester (BEE) —analytical oversight often occurs during the hydrolysis monitoring.[1] While the parent ester and the primary acid metabolite (Triclopyr Acid) are readily detectable via UV-Vis due to their pyridine chromophores, the cleavage product—2-Butoxyethanol (Alcohol) —lacks significant UV absorbance and exhibits distinct polarity.[1]

This guide provides a comparative technical framework for separating and quantifying three distinct chemical classes within this metabolic pathway:

  • The Parent Ester: Triclopyr-BEE (Lipophilic, Neutral).[1]

  • The Active Acid & Metabolite: Triclopyr Acid & 3,5,6-Trichloro-2-pyridinol (TCP) (Ionizable, Aromatic).[1][2][3]

  • The Cleavage Alcohol: 2-Butoxyethanol (Polar, Non-Chromophoric).[1]

Key Insight: A single-mode HPLC-UV method is insufficient for mass balance studies.[1] This guide proposes a dual-stream approach or advanced detection (LC-MS/MS or GC-MS) to validate the complete degradation pathway.[1]

Mechanistic Grounding: Chemical Behaviors[1]

Effective separation requires understanding the physicochemical divergence of these analytes.

AnalyteRoleStructure TypepKaLogP (approx)Detection Challenge
Triclopyr-BEE ParentPyridine EsterN/A4.5 - 5.0High lipophilicity requires high % organic mobile phase.[1]
Triclopyr Acid ActivePyridine Acid2.680.42 (pH 5)Ion suppression (low pH) required for C18 retention.[1]
TCP MetaboliteChlorinated Phenol4.553.2Phenolic nature; peak tailing occurs if secondary silanol interactions aren't suppressed.[1]
2-Butoxyethanol CleavageGlycol Ether (Alcohol)~14.50.8UV Transparent. Requires GC-FID/MS or LC-RI/ELSD.[1]
The Hydrolysis Pathway

The following diagram illustrates the degradation logic that dictates the analytical strategy.

TriclopyrPathway BEE Triclopyr-BEE (Lipophilic Ester) Acid Triclopyr Acid (Active Herbicide) BEE->Acid Hydrolysis (Soil/Water) Alcohol 2-Butoxyethanol (Cleavage Alcohol) BEE->Alcohol Hydrolysis (Stoichiometric Release) TCP TCP (Metabolite) Acid->TCP Microbial/Photo Degradation

Figure 1: Hydrolysis of Triclopyr-BEE yields two distinct analytical streams: the UV-active pyridine acid (and its TCP metabolite) and the UV-transparent alcohol.[1]

Comparative Protocol: HPLC-UV/MS (The Pyridines)

This protocol is designed for the quantification of Triclopyr Acid and TCP . It utilizes a "Self-Validating" pH control system.[1]

A. The "Acid Lock" Mobile Phase Strategy

Because Triclopyr Acid has a pKa of 2.68, operating at neutral pH results in early elution and poor resolution from the solvent front due to ionization.[1]

  • Protocol: Acidify Mobile Phase A to pH 2.5 (below pKa). This forces the acid into its neutral (protonated) state, increasing retention on C18 columns.[1]

B. Experimental Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0 min: 20% B (Retains Acid)[1]

    • 10 min: 90% B (Elutes TCP and residual Ester)

    • 12 min: 90% B[1]

  • Detection: UV at 290 nm (Specific to trichloropyridine ring; minimizes background).[1]

C. Performance Data (Simulated Typical Values)
ParameterTriclopyr AcidTCP (Metabolite)Performance Note
Retention Time ~4.5 min~8.2 minTCP is significantly more hydrophobic than the Acid.[1]
Peak Symmetry 1.11.2Tailing in TCP indicates active silanols (use end-capped columns).[1]
Resolution (Rs) N/A> 5.0Excellent separation due to LogP differences.
LOD (UV) 0.05 ppm0.02 ppmTCP has higher molar absorptivity at 290 nm.[1]

Comparative Protocol: GC-MS (The Alcohols)[1]

Because 2-Butoxyethanol is invisible to the UV method above, a secondary protocol is required.[1] While LC-Refractive Index (RI) is possible, it lacks sensitivity.[1] GC-MS is the gold standard for this volatile alcohol.[1]

A. Sample Preparation (Liquid-Liquid Extraction)[1]
  • Aliquot: Take 10 mL of aqueous sample (from the hydrolysis study).

  • Salt Out: Add 2g NaCl to drive the alcohol into the organic phase.[1]

  • Extract: Add 2 mL Ethyl Acetate. Vortex 1 min.

  • Dry: Pass organic layer through anhydrous Na2SO4.

B. GC-MS Parameters
  • Column: DB-Wax or equivalent (Polar PEG phase is essential for alcohols).[1]

  • Carrier: Helium at 1.2 mL/min.[1]

  • Temp Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Detection: MS (SIM mode).[1]

    • Target Ion: m/z 57 (Quant), m/z 45 (Qual) for 2-butoxyethanol.[1]

C. Comparison: Alcohol vs. Pyridines
FeaturePyridines (Triclopyr/TCP)Alcohol (2-Butoxyethanol)
Primary Method RPLC-UV or LC-MSGC-FID or GC-MS
Derivatization? Not required for LC; Methylation needed for GC.[1][4]Not required for GC (direct injection).[1]
Matrix Effects Susceptible to ion suppression in LC-MS.[1]Susceptible to water expansion in GC inlet.[1]

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the appropriate instrumentation based on your specific analyte of interest.

MethodSelection Start Target Analyte? Acid Triclopyr Acid / TCP Start->Acid Alcohol 2-Butoxyethanol Start->Alcohol Ester Triclopyr-BEE Start->Ester LC LC-MS/MS or HPLC-UV (Acidic Mobile Phase) Acid->LC Polar/Ionic GC GC-MS or GC-FID (Wax Column) Alcohol->GC Volatile/No UV Dual LC-UV (High % Organic) or GC (High Temp) Ester->Dual Lipophilic

Figure 2: Analytical decision tree. Alcohols require gas chromatography or specialized LC detectors (RI/ELSD), whereas the pyridine backbone is best suited for Reversed-Phase LC.[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure data integrity (Trustworthiness), implement these checks:

  • The "Ghost" Peak Check (Alcohol Analysis):

    • Issue: In GC, water expansion can distort early eluting alcohol peaks.[1]

    • Validation: Use an internal standard (e.g., 2-methoxyethanol) to correct for injection variability.[1] If the IS area fluctuates >15%, re-optimize the liner or split ratio.

  • The "Peak Split" Check (Triclopyr Analysis):

    • Issue: Triclopyr Acid appearing as a split or broad peak in HPLC.[1]

    • Causality: Mobile phase pH is likely near the pKa (2.68), causing partial ionization.[1]

    • Fix: Lower pH to 2.0-2.2 using Phosphate buffer (if UV) or Formic Acid (if MS) to force 100% protonation.[1]

  • TCP Carryover:

    • Issue: TCP is sticky (lipophilic + phenolic).[1]

    • Validation: Run a blank injection after the highest standard.[1] If TCP > 0.1% of the standard, add a needle wash step (50:50 Methanol:Water).[1]

References

  • US EPA. (1998).[1][4] Reregistration Eligibility Decision (RED): Triclopyr.[1][2][4][5] Office of Prevention, Pesticides and Toxic Substances.[1][4] Link

  • McCall, P. J., & Gavit, P. D. (1986).[1] Aqueous photolysis of triclopyr and its butoxyethyl ester and calculated environmental photodecomposition rates. Environmental Toxicology and Chemistry.[1] Link[1]

  • Hildenbrand, S., et al. (2000).[1] New methods for determination of 2-butoxyethanol... in aqueous systems.[1][6] Archives of Toxicology.[1] Link

  • PubChem. (2025).[1][4] Triclopyr Compound Summary. National Library of Medicine.[1] Link

  • Helix Chromatography. (2025).[1] HPLC Separation of Triclopyr.[1][4][7][8][9]Link[1]

Sources

Safety & Regulatory Compliance

Safety

(2,5,6-Trichloropyridin-3-yl)methanol proper disposal procedures

An In-Depth Guide to the Proper Disposal of (2,5,6-Trichloropyridin-3-yl)methanol For laboratory professionals engaged in cutting-edge research and drug development, the integrity of the work extends beyond the bench to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of (2,5,6-Trichloropyridin-3-yl)methanol

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of the work extends beyond the bench to the responsible management of chemical reagents. (2,5,6-Trichloropyridin-3-yl)methanol, a halogenated pyridine derivative, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, working knowledge of safe laboratory practices.

Part 1: Hazard Profile and Waste Classification

Understanding the intrinsic properties of (2,5,6-Trichloropyridin-3-yl)methanol is the foundation of its safe disposal. As a chlorinated organic compound, it presents specific hazards that dictate its classification as regulated hazardous waste.

1.1. Intrinsic Hazards While a specific Safety Data Sheet (SDS) for (2,5,6-Trichloropyridin-3-yl)methanol is not available in the search results, data from structurally similar compounds, such as other trichloropyridines, provide a strong basis for hazard assessment. These analogs are known to cause skin and eye irritation.[1][2] Inhalation and ingestion are also potential routes of exposure that may lead to harmful effects.[3][4] Upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][4]

1.2. Regulatory Classification: Halogenated Organic Waste The defining structural feature for disposal is the presence of carbon-halogen bonds. (2,5,6-Trichloropyridin-3-yl)methanol is a halogenated organic compound .[5] This classification is critical for waste segregation. Mixing halogenated solvents with non-halogenated ones needlessly categorizes the entire mixture as the more stringently regulated and costly halogenated waste stream.[6][7] Under the U.S. Environmental Protection Agency (EPA) regulations, chemical waste generators are legally responsible for accurately classifying their waste to ensure it is managed safely from "cradle to grave".[4][6]

Hazard CategoryDescriptionPrimary Concern
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][8]Prevents immediate health effects on personnel.
Skin Irritation Causes skin irritation upon contact.[1][9]Requires use of appropriate gloves and protective clothing.
Eye Irritation Causes serious eye irritation or damage.[2][3]Mandates use of safety glasses or goggles.
Environmental Should not be released into the environment.[3] Prohibited from sewer disposal.[10]Protects ecosystems from contamination.
Reactivity Incompatible with strong oxidizing agents.[3]Avoids dangerous chemical reactions during storage and transport.

Table 1: Summary of Potential Hazards based on Analog Data.

Part 2: Personal Protective Equipment (PPE) and Safety First

Before handling the chemical for any purpose, including disposal, the establishment of a robust safety barrier through appropriate PPE is non-negotiable.

2.1. Essential PPE

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[11]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[4]

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Start Handling (2,5,6-Trichloropyridin-3-yl)methanol Waste CheckSplash Risk of Splash? Start->CheckSplash Initiate Task CheckAerosol Risk of Aerosol/Dust? Start->CheckAerosol LabCoat Lab Coat Start->LabCoat Goggles Safety Goggles CheckSplash->Goggles No FaceShield Face Shield CheckSplash->FaceShield Yes CheckAerosol->LabCoat No Respirator Respirator CheckAerosol->Respirator Yes Goggles->LabCoat Gloves Chemical Resistant Gloves LabCoat->Gloves FaceShield->LabCoat Respirator->LabCoat

Caption: PPE Selection Workflow for Handling Chemical Waste.

Part 3: Step-by-Step Disposal and Container Management Protocol

The proper disposal of (2,5,6-Trichloropyridin-3-yl)methanol is a systematic process. Adherence to this protocol minimizes risk and ensures regulatory compliance.

Step 1: Waste Segregation Immediately upon generation, classify waste containing (2,5,6-Trichloropyridin-3-yl)methanol as "Hazardous Waste: Halogenated Organics." Maintain this waste stream in a dedicated, sealed container separate from all other waste types, especially non-halogenated organic waste.[6][7]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible container with a tightly fitting screw cap to prevent leaks and vapor escape.[10][12] Do not overfill; leave at least 10% of the container volume as headspace for expansion.[12]

  • Labeling: The container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(2,5,6-Trichloropyridin-3-yl)methanol" and any other constituents in the waste. Do not use abbreviations or formulas.[7]

    • The primary hazard(s): "Irritant," "Harmful."

    • The date accumulation started.

Step 3: Management of Contaminated Materials Any item that comes into direct contact with (2,5,6-Trichloropyridin-3-yl)methanol is also considered hazardous waste. This includes:

  • Personal Protective Equipment (gloves, etc.)

  • Spill cleanup materials (absorbent pads, vermiculite)

  • Contaminated labware (pipette tips, vials)

These items should be collected in a separate, clearly labeled solid waste container designated for halogenated waste.[10]

Step 4: Rinsing Empty Containers Empty containers that once held the pure chemical must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before they can be considered non-hazardous.[10][12] The rinsate from all three rinses is considered hazardous waste and must be collected and added to your "Hazardous Waste: Halogenated Organics" container.[12]

Step 5: On-Site Storage Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[10] This area should be cool, dry, and away from incompatible chemicals, particularly strong oxidizing agents.[1][3]

Step 6: Final Disposal The final step is to arrange for pickup and disposal by a licensed professional.

  • Institutional Settings: Contact your organization's Environmental Health and Safety (EHS or EHSO) department. They will manage the final disposal process.[10]

  • Other Settings: Contract with a licensed chemical waste disposal company. You are responsible for ensuring they are permitted to transport and treat halogenated hazardous waste.[6]

The primary and recommended method for final destruction is high-temperature incineration at a permitted hazardous waste facility.[9][10][13] Under no circumstances should this chemical be discharged into the sewer system or disposed of with regular trash. [10]

Disposal_Decision_Tree Start Waste Generated ((2,5,6-Trichloropyridin-3-yl)methanol) Classify Classify as Halogenated Organic Waste Start->Classify Segregate Segregate from Non-Halogenated Waste Classify->Segregate Containerize Properly Labeled & Sealed Container Segregate->Containerize Storage Store in Designated Satellite Accumulation Area Containerize->Storage ContactEHS Contact EHS or Licensed Waste Disposal Contractor Storage->ContactEHS End Final Disposal via High-Temperature Incineration ContactEHS->End

Caption: Decision Tree for Proper Chemical Waste Disposal.

Part 4: Emergency Spill Procedures

Immediate and correct action is vital in the event of a spill to mitigate exposure and environmental contamination.

4.1. Spill Response Protocol

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[14]

  • Control Ignition Sources: Remove all sources of ignition from the area.[14]

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[10]

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[10][14]

  • Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

Spill ScaleAction Plan
Small Spill (<100 mL) Can be managed by trained lab personnel following the protocol above.
Large Spill (>100 mL) Evacuate the area immediately. Call your institution's emergency number or 911. Alert the EHS office. Do not attempt to clean it up yourself.[7]

Table 2: Spill Response Action Plan.

Part 5: Chemical Incompatibility

Co-locating incompatible chemicals can lead to dangerous reactions, including the release of toxic gas, fire, or explosions.[15]

  • Primary Incompatibility: (2,5,6-Trichloropyridin-3-yl)methanol is incompatible with strong oxidizing agents .[3]

  • General Storage Principles: To prevent accidental mixing, never store this compound or its waste near:

    • Strong Acids

    • Strong Bases

    • Reactive Metals

Always consult chemical incompatibility charts and the specific SDS for any chemical to be stored in the same cabinet or storage area.[16]

References

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of California, Riverside. Examples of Incompatible Chemicals. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: 2-Chloropyridine. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Incompatible Chemicals Storage. Retrieved from [Link]

  • Braun Research Group. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

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